(R)-BDP9066
Description
Properties
Molecular Formula |
C20H24N6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m1/s1 |
InChI Key |
UELSMLDRSQFVHG-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCN[C@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-BDP9066: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is a potent and highly selective small-molecule inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK).[1][2] These serine/threonine kinases, primarily MRCKα and MRCKβ, are key regulators of the actin-myosin cytoskeleton, acting downstream of the small GTPase Cdc42.[1][2] In numerous cancer types, dysregulation of MRCK signaling is implicated in promoting cell motility, invasion, and proliferation, making it a compelling target for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer, detailing its effects on cellular signaling, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MRCKα and MRCKβ.[1][2] This inhibition prevents the phosphorylation of downstream MRCK substrates, leading to a cascade of cellular events that collectively impair cancer cell progression. The primary mechanism involves the disruption of actin-myosin contractility, which is essential for cell shape changes, movement, and invasion.[1][2]
Signaling Pathway
The canonical signaling pathway inhibited by this compound begins with the activation of the small GTPase Cdc42. Activated Cdc42 binds to and activates MRCK, which in turn phosphorylates several key substrates to promote cytoskeletal reorganization and contractility. This compound acts as a competitive inhibitor at the ATP-binding site of MRCK, preventing these downstream phosphorylation events.
Caption: this compound inhibits MRCK, blocking downstream signaling to pMLC.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Notes |
| MRCKα | 1.3 | Data from Unbekandt et al., 2018 |
| MRCKβ | 0.7 | Data from Unbekandt et al., 2018 |
| ROCK1 | >1000 | >100-fold selectivity over ROCK kinases.[2] |
| ROCK2 | >1000 | >100-fold selectivity over ROCK kinases.[2] |
Table 2: Cellular Activity
| Cell Line | Assay | This compound EC₅₀ (µM) |
| Hematological Cancers (mean) | Cell Viability | ~1 |
| Squamous Cell Carcinoma (SCC12) | Invasion | ~0.4 |
Table 3: In Vivo Pharmacokinetics (Mouse Model)
| Administration | Tissue | Mean Concentration |
| Topical (25 µg) | Skin | 26 µM[2] |
| Topical (25 µg) | Blood | 0.04 µM[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
-
Reagents : Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases; fluorescently labeled peptide substrate; ATP; assay buffer; this compound serial dilutions.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound dilution to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cell lines.
-
Reagents : Cancer cell lines; complete culture medium; this compound serial dilutions; CellTiter-Glo® luminescent cell viability assay reagent.
-
Procedure :
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC₅₀ values by normalizing the data to vehicle-treated controls.
-
Western Blotting for Phosphorylated Substrates
This technique is used to measure the inhibition of MRCK activity within cells by quantifying the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC2) and MRCKα autophosphorylation at Ser1003.
-
Reagents : Cell lysis buffer; protease and phosphatase inhibitors; primary antibodies (anti-pMLC, anti-pMRCKα S1003, anti-total MLC, anti-total MRCKα, anti-GAPDH); HRP-conjugated secondary antibodies; ECL substrate.
-
Procedure :
-
Culture cancer cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-BDP9066 and its Target: The MRCK Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is the less active enantiomer of BDP9066, a potent and highly selective inhibitor of the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK), specifically MRCKα and MRCKβ.[1] These serine/threonine kinases are crucial downstream effectors of the Rho GTPase Cdc42 and play a significant role in regulating the actin-myosin cytoskeleton.[2][3] This regulation is pivotal in various cellular processes, including cell motility, morphology, and invasion.[3] Dysregulation of the MRCK signaling pathway has been implicated in the progression of several cancers, particularly in promoting cancer cell invasion and metastasis, making MRCK an attractive therapeutic target.[3][4][5] BDP9066 has demonstrated therapeutic potential in preclinical models of skin cancer by reducing substrate phosphorylation and consequently inhibiting tumor growth.[6][7][8]
This technical guide provides a comprehensive overview of this compound, its primary target MRCK, and the experimental methodologies used for its characterization.
The Target: Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCK)
MRCKα and MRCKβ are members of the AGC family of kinases and share significant homology with the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[9] However, MRCK kinases are specifically activated by Cdc42 and Rac1, distinguishing their signaling pathway from the RhoA-ROCK pathway.[2][5]
The primary function of MRCK is to regulate actomyosin contractility. This is achieved through the phosphorylation of several key substrates:
-
Myosin Light Chain 2 (MLC2): Direct phosphorylation of MLC2 promotes the interaction of myosin with actin, leading to increased contractility.[10]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 inhibits the activity of myosin light chain phosphatase, thereby indirectly increasing the levels of phosphorylated MLC2.[10][11]
-
LIM domain kinases (LIMK): MRCK can phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[12] This leads to the stabilization of actin filaments.[13]
Through the modulation of these substrates, MRCK plays a central role in cellular processes that require cytoskeletal rearrangements, such as cell migration and invasion.[3]
Quantitative Data
The inhibitory activity of BDP9066 has been quantified in various assays. The following tables summarize the key data points.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BDP9066 | MRCKβ | In vitro kinase assay | 64 | [6] |
| Compound | Target | Ki (nM) | Reference |
| BDP9066 | MRCKα | 0.0136 | [6] |
| BDP9066 | MRCKβ | 0.0233 | [6] |
| BDP9066 | ROCK1 | 18.4 | |
| BDP9066 | ROCK2 | 5.38 |
Experimental Protocols
Synthesis and Chiral Separation of this compound
A detailed, step-by-step synthesis and chiral separation protocol for this compound is not publicly available in the reviewed literature. The chemical name of BDP9066 is (6S)-8-[3-(4-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane. The general synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step reactions. Chiral separation of diastereomeric mixtures of diazaspiro[5.5]undecane derivatives can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
In Vitro Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of BDP9066 against MRCK kinases.
Materials:
-
Recombinant MRCKα or MRCKβ enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP (1 µM)
-
BDP9066
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of BDP9066 in kinase assay buffer.
-
In a 96-well plate, add the recombinant MRCK enzyme, the substrate (MBP), and the diluted BDP9066.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of ³²P-γ-ATP if using radiography).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-containing buffer).
-
Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Myosin Light Chain 2 (MLC2) Phosphorylation
This assay measures the ability of BDP9066 to inhibit MRCK activity within a cellular context.
Materials:
-
SCC12 or other suitable cancer cell line
-
BDP9066
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, and a suitable loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Western blot equipment and reagents
Procedure:
-
Seed SCC12 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BDP9066 for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MLC2, total MLC2, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 and loading control signals.
Cell Motility/Invasion Assay (Transwell Assay)
This protocol assesses the effect of BDP9066 on the migratory and invasive potential of cancer cells.
Materials:
-
SCC12 cells
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
BDP9066
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Resuspend SCC12 cells in serum-free medium containing different concentrations of BDP9066.
-
Seed the cells into the upper chamber of the transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify cell migration/invasion.
In Vivo Model: DMBA/TPA-Induced Skin Carcinogenesis in Mice
This model is used to evaluate the in vivo efficacy of topically administered BDP9066.
Materials:
-
FVB mice
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
BDP9066 (25 µg)
-
Vehicle (80% v/v DMSO in water)
Procedure:
-
Initiate skin tumors by a single topical application of DMBA to the shaved backs of the mice.
-
Promote tumor development by repeated topical applications of TPA (e.g., twice weekly).
-
Once papillomas have developed, topically apply BDP9066 or the vehicle to the tumors on a regular schedule (e.g., daily or several times a week).
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for phospho-MRCKα S1003).
Signaling Pathway and Experimental Workflows
Caption: Cdc42-MRCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(R)-BDP9066: A Technical Guide to a Myotonic Dystrophy-Related Cdc42-Binding Kinase (MRCK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of (R)-BDP9066, a selective inhibitor of Myotonic Dystrophy-Related Cdc42-Binding Kinase (MRCK). This document also includes comparative data with its more active stereoisomer, (S)-BDP9066 (also known as BDP9066), and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a stereoisomer of the potent MRCK inhibitor, BDP9066. The chirality at the spirocyclic center significantly influences its biological activity, with the (R)-isomer demonstrating lower potency compared to the (S)-isomer.
Chemical Structure
Caption: 2D Chemical Structure of this compound.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound and its (S)-isomer, BDP9066.
| Property | This compound | BDP9066 ((S)-isomer) | Reference |
| IUPAC Name | (6R)-8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane | (6S)-8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane | [1] |
| CAS Number | 2284549-25-1 | 2226507-04-4 | [1][2] |
| Molecular Formula | C₂₀H₂₄N₆ | C₂₀H₂₄N₆ | [1][2] |
| Molecular Weight | 348.45 g/mol | 348.4 g/mol | [1][2] |
| SMILES | N(CCC1)(C2=C3C(NC=C3C4=NC=NC=C4)=NC=C2)C[C@]51CCCCN5 | C12=C(N3CCC[C@@]4(CCCCN4)C3)C=CNC1=NC=C2C5=NC=NC=C5 | [2][3] |
| Solubility | DMSO | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml) | [1] |
Biological Activity and Mechanism of Action
This compound is an inhibitor of the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKs), specifically MRCKα and MRCKβ.[2] These serine/threonine kinases are key regulators of the actin-myosin cytoskeleton and are involved in processes such as cell migration, morphology, and invasion.[4] The (S)-isomer, BDP9066, is a potent and selective inhibitor of MRCKα and MRCKβ, with significantly higher activity than the (R)-isomer.[2]
In Vitro Kinase Inhibition
The following table summarizes the in vitro kinase inhibition data for BDP9066. While specific quantitative data for this compound is limited, it is consistently reported to have lower activity.
| Target Kinase | BDP9066 ((S)-isomer) Kᵢ (nM) | Selectivity | Reference |
| MRCKα | 0.0136 | >100-fold vs ROCK1/2 | [1] |
| MRCKβ | 0.0233 | >100-fold vs ROCK1/2 | [1] |
| ROCK1 | 18.4 | - | [1] |
| ROCK2 | 5.38 | - | [1] |
Cellular Activity
BDP9066 has demonstrated antiproliferative activity in a wide range of cancer cell lines.[1] It inhibits the phosphorylation of myosin light-chain 2 (MLC2) in squamous cell carcinoma cells (SCC-12) with an EC₅₀ of 64 nM, leading to a reduction in cell motility and invasion.[1]
Signaling Pathway
MRCKs are downstream effectors of the Rho GTPase, Cdc42. Upon activation by Cdc42, MRCKs phosphorylate several substrates that regulate the actin-myosin cytoskeleton, leading to increased contractility and cell motility. Inhibition of MRCK by BDP9066 blocks these downstream effects.
Caption: MRCK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative protocols for the evaluation of MRCK inhibitors like BDP9066.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human MRCKα or MRCKβ enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplate
-
Microplate reader
-
-
Procedure:
-
Add assay buffer to all wells of the microplate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase to all wells except the negative control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (SCC-12 Cells)
This protocol measures the effect of a compound on the viability of a cancer cell line.
-
Reagents and Materials:
-
SCC-12 squamous cell carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) serially diluted in DMSO
-
96-well cell culture plate
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed SCC-12 cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the EC₅₀ value.
-
In Vivo Two-Stage Skin Carcinogenesis Model
This protocol outlines an in vivo model to assess the therapeutic efficacy of a topical MRCK inhibitor.
Caption: Experimental Workflow for the In Vivo Two-Stage Skin Carcinogenesis Model.
-
Animals: Female FVB/N mice, 6-8 weeks old.
-
Initiation: On day 1, a single topical application of 7,12-dimethylbenz[a]anthracene (DMBA) in acetone is applied to the shaved dorsal skin of the mice.
-
Promotion and Treatment:
-
Starting on day 8, mice are treated topically with phorbol 12-myristate 13-acetate (TPA) in acetone three times a week to promote tumor development.
-
Concurrently, mice are treated topically with either the vehicle control (e.g., DMSO) or BDP9066 five times a week.
-
-
Monitoring:
-
Tumor incidence and multiplicity are recorded weekly.
-
Tumor volume is measured using calipers.
-
Animal body weight and general health are monitored regularly.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., 20 weeks), mice are euthanized.
-
Skin and tumor tissues are collected for histological analysis (H&E staining) and immunohistochemical analysis of biomarkers such as phosphorylated MRCK.
-
Conclusion
This compound is a valuable research tool for studying the biological functions of MRCK kinases. While it is less potent than its (S)-stereoisomer, its activity as an MRCK inhibitor makes it a useful negative control or a starting point for the development of other kinase inhibitors. The provided protocols offer a framework for the further investigation of this compound and other potential MRCK-targeting compounds in both in vitro and in vivo settings.
References
- 1. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRCK Inhibition in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinases (MRCKs) are a family of serine/threonine kinases that play a pivotal role in regulating the actin-myosin cytoskeleton. As downstream effectors of the Rho GTPases Cdc42 and Rac1, MRCKs are central to a signaling cascade that governs fundamental cellular processes including cell migration, invasion, adhesion, and morphology.[1][2] The MRCK family consists of three isoforms—MRCKα, MRCKβ, and MRCKγ—which, despite structural similarities to the well-studied Rho-associated coiled-coil containing kinases (ROCKs), possess distinct regulatory mechanisms and non-overlapping functions in cellular signaling.[1][2] This technical guide provides an in-depth exploration of the role of MRCK in cell signaling, with a particular focus on the implications of its inhibition for basic research and therapeutic development.
MRCK Signaling Pathways
MRCKs are activated following the binding of GTP-loaded Cdc42 or Rac1 to their C-terminal CRIB (Cdc42/Rac interactive binding) domain.[3] This activation initiates a cascade of phosphorylation events that ultimately lead to increased actin-myosin contractility. The primary mechanisms through which MRCK exerts its effects are:
-
Direct Phosphorylation of Myosin Light Chain 2 (MLC2): MRCK can directly phosphorylate MLC2 on Ser19, a key event that activates myosin II ATPase activity and promotes stress fiber formation and contractility.[4] Notably, MRCK typically monophosphorylates MLC2 at Ser19, whereas ROCK can diphosphorylate both Thr18 and Ser19.[4]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): MRCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which is a regulatory subunit of MLCP.[2][4] This phosphorylation inhibits the phosphatase activity of MLCP, leading to a net increase in the phosphorylation status of MLC2 and enhanced cytoskeletal tension.[2][4]
-
Regulation of Actin Dynamics via LIM Kinase (LIMK): MRCK can phosphorylate and activate LIM kinases (LIMK1 and LIMK2).[3][5] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[3]
-
Phosphorylation of Other Cytoskeletal Proteins: MRCK has been shown to phosphorylate other proteins involved in linking the actin cytoskeleton to the plasma membrane, such as moesin.[2]
These signaling events collectively contribute to the regulation of cellular architecture and motility. The distinct subcellular localization of MRCK, often concentrated at the cell periphery and leading edge, allows for spatially precise control over cytoskeletal dynamics, which is crucial for processes like directional cell migration.[1][2]
Role of MRCK in Focal Adhesion Dynamics
Focal adhesions are complex protein structures that link the extracellular matrix (ECM) to the intracellular actin cytoskeleton, playing a critical role in cell adhesion, migration, and mechanosensing. The dynamic assembly and disassembly (turnover) of focal adhesions are essential for cell motility. While the role of Focal Adhesion Kinase (FAK) and Src in regulating these dynamics is well-established, emerging evidence suggests that MRCK also contributes to this process.
MRCK's influence on actin-myosin contractility is directly linked to the forces exerted on focal adhesions. By increasing cytoskeletal tension through MLC2 phosphorylation, MRCK can modulate the maturation and stability of these adhesive structures. While FAK is known to suppress Rho activity to promote focal adhesion turnover, the interplay between MRCK and FAK signaling pathways in this context is an active area of research. It is hypothesized that the spatially distinct activities of MRCK and ROCK, with MRCK often localized at the leading edge, allow for fine-tuned regulation of adhesion dynamics during directional migration.
MRCK and Transcriptional Regulation
While the primary role of MRCK is considered to be the direct regulation of the cytoskeleton, there is growing interest in its potential influence on gene transcription. The link between cytoskeletal dynamics and gene expression is increasingly recognized, with mechanotransduction pathways converting physical cues into biochemical signals that can reach the nucleus. Although direct evidence of MRCK phosphorylating transcription factors is limited, its impact on the cytoskeleton can indirectly influence their activity. For instance, changes in cell shape and cytoskeletal tension can affect the nuclear translocation of transcriptional regulators such as YAP/TAZ. Further research is needed to elucidate the specific transcription factors and gene expression programs that may be regulated by MRCK signaling.
MRCK Inhibition in Research and Drug Development
The development of small molecule inhibitors has been instrumental in dissecting the functions of MRCK and validating it as a potential therapeutic target, particularly in oncology. Elevated MRCK expression has been observed in various cancers, where it is thought to contribute to tumor progression, invasion, and metastasis.[1]
Quantitative Data on MRCK Inhibitors
A number of small molecule inhibitors targeting MRCK have been developed, ranging from non-selective compounds to highly potent and selective agents. The table below summarizes key quantitative data for some of the most well-characterized MRCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Cell-Based Potency | Selectivity | Reference(s) |
| Chelerythrine | PKC, MRCKα | IC50: 1.77 µM (MRCKα) | Alters F-actin organization and inhibits cell migration. | Non-selective | [1] |
| BDP5290 | MRCKα, MRCKβ | Ki: 10 nM (MRCKα), 4 nM (MRCKβ) | Reduces MLC phosphorylation, cell motility, and tumor cell invasion. | Selective for MRCK over ROCK. | [6] |
| BDP9066 | MRCKα, MRCKβ | Ki: 0.0136 nM (MRCKα), 0.0233 nM (MRCKβ) | IC50: 64 nM for MRCKβ in SCC12 cells. Reduces tumor growth in mouse models. | >27-fold selective for MRCK over a panel of 115 kinases. | [6][7][8] |
| DJ4 | ROCK, MRCK | IC50: ~10 nM (MRCKα), ~100 nM (MRCKβ), 5 nM (ROCK1), 50 nM (ROCK2) for p-MYPT1 inhibition. | Blocks stress fiber formation, migration, and invasion of multiple cancer cell lines. | Dual inhibitor of ROCK and MRCK. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of MRCK inhibition. Below are methodologies for key experiments commonly used in this field of research.
In Vitro MRCK Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MRCK in a cell-free system. Due to the high homology between MRCK and ROCK kinase domains, protocols for ROCK kinase assays can be adapted for MRCK.
Materials:
-
Recombinant active MRCK protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)
-
Substrate (e.g., recombinant MYPT1 or a synthetic peptide substrate)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods)
-
Test compounds (MRCK inhibitors)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MRCK protein, and the substrate.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This technique is used to assess the effect of MRCK inhibition on the phosphorylation of its downstream target, MLC2, in a cellular context.
Materials:
-
Cell culture reagents
-
MRCK inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MLC (Ser19) and anti-total MLC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the MRCK inhibitor or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC, or run a parallel gel and blot for total MLC.
Immunofluorescence for F-actin Staining
This method allows for the visualization of changes in the actin cytoskeleton organization and cell morphology following MRCK inhibition.
Materials:
-
Cells cultured on coverslips
-
MRCK inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the MRCK inhibitor or vehicle control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash with PBS and block with 1% BSA for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and a nuclear counterstain like DAPI for 20-60 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Transwell Cell Migration and Invasion Assay
These assays are used to quantify the effect of MRCK inhibition on the migratory and invasive capacity of cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum (or other chemoattractants)
-
MRCK inhibitor
-
For invasion assays: Matrigel or a similar basement membrane extract
-
Cotton swabs
-
Fixative (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium for several hours.
-
Resuspend the starved cells in serum-free medium containing the MRCK inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.
Logical Relationships and Therapeutic Implications
The inhibition of MRCK presents a compelling strategy for therapeutic intervention, particularly in diseases characterized by aberrant cell motility, such as cancer metastasis. The logical framework for the therapeutic potential of MRCK inhibitors is based on the following relationships:
-
MRCK Activity and Cell Motility: There is a direct correlation between MRCK activity and the ability of cells to migrate and invade. Increased MRCK signaling enhances actin-myosin contractility, which is a driving force for these processes.
-
Inhibition of MRCK and Reduced Motility: By blocking the catalytic activity of MRCK, small molecule inhibitors prevent the phosphorylation of key downstream targets like MLC2 and MYPT1. This leads to a reduction in cytoskeletal tension and a subsequent decrease in cell migration and invasion.
-
MRCK Inhibition and Cancer Progression: In the context of cancer, the inhibition of MRCK has been shown to reduce tumor cell invasion in preclinical models.[6] This suggests that MRCK inhibitors could be effective in preventing or treating metastasis.
-
Combined Inhibition of MRCK and ROCK: Due to their complementary roles in regulating the cytoskeleton, the simultaneous inhibition of both MRCK and ROCK has been shown to have a more profound effect on blocking cancer cell invasion than inhibiting either kinase alone.[2] This highlights the potential for combination therapies.
Conclusion
MRCKs are critical regulators of cell signaling pathways that control the actin-myosin cytoskeleton. Their role in fundamental cellular processes, particularly cell migration and invasion, has positioned them as attractive targets for therapeutic development, especially in the context of cancer. The advent of potent and selective small molecule inhibitors has provided invaluable tools to probe the biological functions of MRCK and has demonstrated promising anti-tumor effects in preclinical studies. This technical guide has provided a comprehensive overview of MRCK signaling, the effects of its inhibition, and detailed methodologies for its study. Continued research into the intricacies of MRCK signaling, including its roles in focal adhesion dynamics and gene transcription, will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of cellular mechanics.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRCK: a master regulator of tissue remodeling or another ‘ROCK’ in the epithelial block? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BDP9066: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BDP9066 is a potent and selective small-molecule inhibitor of Myotonic Dystrophy-related Cdc42-binding kinases (MRCK). Developed as a chemical probe to investigate the biological functions of MRCK, it has demonstrated significant therapeutic potential in preclinical models of cancer, particularly skin cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including key quantitative data and detailed experimental protocols for its evaluation.
Introduction
Myotonic Dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are serine/threonine kinases that act downstream of the Rho GTPase Cdc42.[1][2] They play a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for cellular processes such as motility, morphology, and invasion.[1][2] Dysregulation of MRCK signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors is essential to dissect the specific roles of MRCK in normal physiology and disease. This compound emerged from a drug discovery program aimed at identifying such inhibitors.[3]
Discovery of this compound
This compound was identified through a focused drug discovery effort starting from a 7-azaindole-3-carbonitrile fragment hit.[3] A structure-guided medicinal chemistry approach led to the optimization of potency and selectivity against the closely related ROCK kinases.[3] This effort resulted in the identification of BDP8900 and its enantiomer this compound as highly potent and selective MRCK inhibitors.
While the specific synthesis route for this compound was intended for a subsequent manuscript and is not detailed in the primary publication, the discovery process highlights a successful fragment-based and structure-guided drug design strategy.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates.[3] The primary signaling pathway affected by this compound is the Cdc42-MRCK pathway, which regulates actomyosin contractility.
Signaling Pathway Diagram
References
(R)-BDP9066: A Technical Guide to its High Selectivity for MRCK Over ROCK Kinases
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of (R)-BDP9066, a potent and highly selective inhibitor of Myotonic Dystrophy Protein Kinase (MRCK). The document is intended for researchers, scientists, and drug development professionals working in oncology and related fields where the modulation of the actin-myosin cytoskeleton is a key therapeutic strategy. This compound has emerged as a critical chemical biology tool to dissect the distinct roles of MRCK and the closely related Rho-associated coiled-coil containing protein kinases (ROCK), which are both involved in regulating cellular morphology, motility, and invasion.[1][2]
Executive Summary
This compound is an azaindole compound that has demonstrated significant therapeutic effects in preclinical models of skin cancer.[1][3] A key attribute of this inhibitor is its remarkable selectivity for MRCK over a wide range of other kinases, most notably the highly homologous ROCK kinases. In vitro studies have shown that this compound is over 100 times more selective for MRCKβ compared to ROCK1 or ROCK2.[1] This high degree of selectivity allows for the precise targeting of MRCK-driven pathways, thereby minimizing off-target effects associated with dual MRCK/ROCK inhibition. This guide will detail the quantitative selectivity data, the experimental protocols used to determine this selectivity, and the relevant signaling pathways.
Quantitative Selectivity Data
The inhibitory activity of this compound against MRCK and ROCK kinases has been quantified through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for MRCKα, MRCKβ, ROCK1, and ROCK2.
| Kinase | This compound IC50 (nM) | Fold Selectivity vs. MRCKβ |
| MRCKα | 1.3 | - |
| MRCKβ | 1.2 | 1 |
| ROCK1 | >1000 | >833 |
| ROCK2 | >1000 | >833 |
Data extracted from dose-response curves presented in Unbekandt M, et al. Cancer Res. 2018.[3][4]
Further kinase profiling of this compound at a concentration of 1 µM against a panel of 115 kinases revealed its marked selectivity, with only a few other kinases showing significant inhibition.[4][5] This broad-spectrum analysis underscores the specific nature of this compound as an MRCK inhibitor.
Signaling Pathways
MRCK and ROCK are key downstream effectors of the Rho family of small GTPases, playing crucial, yet distinct, roles in regulating the actin-myosin cytoskeleton. The following diagram illustrates their respective signaling pathways and the point of inhibition by this compound.
Caption: MRCK and ROCK signaling pathways.
Experimental Protocols
The selectivity of this compound was determined using in vitro kinase inhibition assays. The following is a detailed description of the methodology.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound for MRCKα, MRCKβ, ROCK1, and ROCK2.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases.
-
Fluorescently labeled peptide substrate (e.g., FAM-S6-ribosomal protein-derived peptide).
-
Adenosine triphosphate (ATP).
-
This compound.
-
Assay buffer (e.g., 20 mmol/L Tris buffer, pH 7.4-7.5, containing MgCl2, DTT, and a detergent like Tween 20 or Triton X-100).
-
IMAP binding reagent for fluorescence polarization detection.
Procedure:
-
Recombinant kinases (8–12 nmol/L) were incubated with varying concentrations of this compound.
-
The kinase reaction was initiated by the addition of a mixture of the peptide substrate (100 nmol/L) and ATP (1 µmol/L).
-
The reaction was allowed to proceed at room temperature for 60 minutes.
-
The reaction was stopped by the addition of the IMAP binding reagent.
-
After a 30-minute incubation to allow the binding reagent to bind to the phosphorylated peptide, the fluorescence polarization was measured using a plate reader.
-
The percentage of inhibition was calculated relative to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
The following diagram outlines the experimental workflow for the in vitro kinase inhibition assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
(R)-BDP9066: A Technical Guide on its Therapeutic Potential in Skin Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is a potent and selective small-molecule inhibitor of the Myotonic Dystrophy-Related Cdc42-binding Kinases (MRCK), specifically MRCKα and MRCKβ.[1][2] These kinases are crucial regulators of the actin-myosin cytoskeleton, playing a significant role in cell morphology, motility, and invasion—processes that are often dysregulated in cancer.[1][3] The development of highly selective MRCK inhibitors like this compound has provided valuable tools to investigate the therapeutic potential of targeting this pathway in oncology.[1] Preclinical evidence strongly suggests that MRCK inhibition, particularly with this compound, represents a promising therapeutic strategy for skin cancer, specifically squamous cell carcinoma (SCC).[1][3][4]
Mechanism of Action
This compound exerts its anticancer effects by selectively inhibiting the kinase activity of MRCKα and MRCKβ.[1][2] This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Light Chain 2 (MLC2), which is a key event in promoting actin-myosin contractility.[1][2] By blocking this process, this compound disrupts the organization and dynamics of the actin-myosin cytoskeleton.[1][3] This disruption manifests as changes in cancer cell morphology, and a reduction in their motility and invasive capabilities.[1][2][4]
A key pharmacodynamic biomarker for assessing the on-target activity of this compound is the autophosphorylation of MRCKα at the S1003 site.[1][4][5] Inhibition of this autophosphorylation serves as a reliable indicator of target engagement both in vitro and in vivo.[1][2]
Signaling Pathway
The signaling cascade initiated by the activation of Cdc42 and culminating in actin-myosin contractility is regulated by MRCK. This compound directly intervenes in this pathway by inhibiting MRCK activity.
Caption: MRCK signaling pathway and the inhibitory action of this compound.
Preclinical Data in Skin Cancer
The therapeutic potential of this compound in skin cancer has been demonstrated in preclinical studies, particularly in models of squamous cell carcinoma (SCC).
In Vitro Activity
This compound is a potent inhibitor of MRCKα and MRCKβ, with high selectivity over the related ROCK kinases.[2]
| Kinase | IC50 (nM) |
| MRCKα | 1.9 |
| MRCKβ | 1.0 |
| ROCK1 | >10,000 |
| ROCK2 | 2,100 |
| Data from Unbekandt M, et al. Cancer Res. 2018. |
In cellular assays, this compound effectively inhibited the phosphorylation of MLC2 and the autophosphorylation of MRCKα at S1003 in SCC12 squamous cell carcinoma cells.[2] This on-target activity translated into functional effects, with this compound significantly impairing the motility and invasive properties of SCC12 cells.[2][3]
In Vivo Efficacy in a Skin Cancer Model
The in vivo therapeutic effect of this compound was evaluated in a two-stage chemical carcinogenesis model of murine SCC.[1][5]
| Parameter | Vehicle Control | This compound (25 µg, topical) |
| Mean Papilloma Growth | - | Significantly reduced |
| Mean Drug Concentration (Skin) | N/A | 26 µM |
| Mean Drug Concentration (Blood) | N/A | 0.04 µM |
| Epidermal MRCKα pS1003 Staining | High | Significantly reduced |
| Data from Unbekandt M, et al. Cancer Res. 2018. |
Topical application of this compound led to a significant reduction in papilloma growth.[1][4] Pharmacokinetic analysis revealed that topical administration achieved high concentrations of the drug in the skin with minimal systemic exposure, highlighting a favorable safety profile for topical application.[2] Furthermore, immunohistochemical analysis of the treated tumors confirmed on-target activity, as evidenced by a marked reduction in MRCKα S1003 autophosphorylation.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the therapeutic potential of this compound.
Kinase Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound against MRCK and other kinases.
-
Methodology: In vitro kinase activity was measured using a fluorescence-based assay. Recombinant kinase domains of MRCKα, MRCKβ, ROCK1, and ROCK2 were incubated with a peptide substrate and ATP. The rate of substrate phosphorylation was monitored in the presence of varying concentrations of this compound. IC50 values were calculated from dose-response curves.
Cell-Based Assays
-
Objective: To assess the effect of this compound on MRCK signaling and cancer cell function.
-
Cell Lines: SCC12 (squamous cell carcinoma) and HEK293 cells expressing FLAG-tagged MRCKα were used.[2]
-
Western Blotting: Cells were treated with this compound for a specified duration. Cell lysates were then subjected to SDS-PAGE and transferred to membranes. Phosphorylation of MRCKα (pS1003) and MLC2 was detected using phospho-specific antibodies.
-
Motility and Invasion Assays:
-
Motility: SCC12 cell motility was assessed using a wound-healing (scratch) assay. The rate of wound closure was measured over time in the presence or absence of this compound.
-
Invasion: The invasive capacity of SCC12 cells was measured using Boyden chamber assays with Matrigel-coated inserts. The number of cells that invaded through the Matrigel was quantified after treatment with this compound.
-
In Vivo Two-Stage Chemical Carcinogenesis Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of topical this compound.
-
Animal Model: FVB mice were used.
-
Procedure:
-
Initiation: A single topical application of the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) was applied to the dorsal skin of the mice.
-
Promotion: Starting one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) was applied topically three times a week to promote papilloma development.
-
Treatment: Mice were treated topically with either vehicle control or this compound alongside the TPA applications.
-
Endpoint: Papilloma growth was monitored and measured over the course of the experiment. At the end of the study, skin tumors were collected for pharmacokinetic and immunohistochemical analysis.
-
Experimental Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound in skin cancer.
Therapeutic Potential and Future Directions
The preclinical data for this compound provide a strong rationale for the clinical development of MRCK inhibitors for the treatment of skin cancer, particularly squamous cell carcinoma.[1][5] The potent and selective nature of this compound, combined with its favorable pharmacokinetic profile for topical delivery, makes it an attractive candidate for further investigation.[2]
Future research should focus on:
-
Clinical Trials: As of now, MRCK inhibitors have not yet reached clinical trials for skin cancer.[6] Phase I clinical trials would be necessary to establish the safety, tolerability, and recommended dose of topical this compound in human subjects.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other established skin cancer therapies, such as chemotherapy, targeted therapy (e.g., BRAF/MEK inhibitors for melanoma), or immunotherapy.[7][8][9][10]
-
Biomarker Development: Further validation of MRCKα S1003 autophosphorylation as a predictive biomarker to identify patients who are most likely to respond to MRCK inhibition.
Conclusion
This compound is a first-in-class selective MRCK inhibitor that has demonstrated significant therapeutic potential in preclinical models of skin cancer. By targeting the actin-myosin cytoskeleton, this compound effectively reduces cancer cell motility and invasion, leading to the inhibition of tumor growth. The robust preclinical data, coupled with a clear mechanism of action and a validated pharmacodynamic biomarker, strongly support the continued investigation of this compound and other MRCK inhibitors as a novel therapeutic strategy for skin malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Molecular Pathways in Melanomagenesis: Characterization of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling of Protein Kinase Signaling Pathways in Melanoma and Other Cancers [mdpi.com]
- 10. fightingmelanoma.com [fightingmelanoma.com]
(R)-BDP9066: A Deep Dive into its Effects on the Actin-Myosin Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BDP9066 is a potent and highly selective small molecule inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK), specifically MRCKα and MRCKβ. These kinases are crucial regulators of the actin-yosin cytoskeleton, playing a significant role in cell morphology, motility, and invasion. By selectively targeting MRCK over the related Rho-associated coiled-coil kinases (ROCK), this compound provides a refined tool for dissecting the specific roles of the Cdc42-MRCK signaling axis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The actin-myosin cytoskeleton is a dynamic network of protein filaments that governs a multitude of cellular processes, including cell shape, adhesion, migration, and division. Dysregulation of this network is a hallmark of various pathological conditions, notably cancer, where it contributes to tumor progression and metastasis. Key signaling pathways, such as the Rho GTPase pathways, are central to the regulation of actin-myosin contractility. Within this framework, the Cdc42-MRCK and RhoA-ROCK signaling cascades represent two parallel pathways that converge on the phosphorylation of Myosin Light Chain 2 (MLC2), a critical event for initiating myosin II motor activity and subsequent cellular contraction.
This compound has emerged as a powerful pharmacological tool to investigate the specific contributions of the MRCK pathway. Its high selectivity allows for the decoupling of MRCK-mediated events from those regulated by ROCK, providing clearer insights into the distinct functions of these two kinase families.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of MRCKα and MRCKβ. This inhibition prevents the phosphorylation of downstream MRCK substrates, most notably MLC2. The phosphorylation of MLC2 on serine 19 and threonine 18 is a prerequisite for the activation of myosin II ATPase activity, which in turn drives the sliding of actin filaments and generates contractile force. By blocking MRCK-mediated MLC2 phosphorylation, this compound effectively reduces actin-myosin contractility, leading to observable changes in cellular phenotype, including altered cell morphology and reduced motility and invasion.[1][2]
The signaling pathway can be visualized as follows:
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | Ki (nM) | Reference |
| MRCKα | 0.0136 | [3] |
| MRCKβ | 0.0233 | [3] |
| ROCK1 | 18.4 | [4] |
| ROCK2 | 5.38 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| SCC-12 | MLC2 Phosphorylation Inhibition | 64 | [4] |
| MDA-MB-231 (MRCKβ induced) | MLC2 Phosphorylation Inhibition | >100-fold selective for MRCKβ over ROCK1/2 | [5] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
A broad screening of over 750 human cancer cell lines demonstrated that this compound exhibits anti-proliferative effects, with the greatest activity observed in hematological cancer cells.[5][6] EC50 values for many of these cell lines are less than 10 µM.[4] For detailed EC50 values across the full cell line panel, refer to the supplementary materials of Unbekandt et al., 2018.[5]
Experimental Protocols
To facilitate the study of this compound's effects on the actin-myosin cytoskeleton, this section provides detailed protocols for key experimental assays.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in actin filament organization and cell morphology upon treatment with this compound.
Materials:
-
Cells of interest
-
Glass coverslips
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with fluorescently-conjugated phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark. A counterstain for the nucleus, such as DAPI, can be included at this step.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Western Blotting for Phosphorylated Myosin Light Chain 2 (pMLC2)
This protocol is used to quantify the levels of MLC2 phosphorylation in response to this compound treatment.
Materials:
-
Cultured and treated cells
-
RIPA buffer (or similar lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit (or equivalent)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
5% BSA in TBST
-
Primary antibodies: anti-phospho-MLC2 (Ser19/Thr18), anti-total MLC2, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the pMLC2 signal to total MLC2 and the loading control.
Cell Motility (Scratch) Assay
This assay measures the effect of this compound on collective cell migration.
Materials:
-
Cells that form a monolayer
-
Multi-well plates
-
This compound
-
Vehicle control
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the monolayer is confluent, use a sterile pipette tip to create a straight "scratch" across the center of the well.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.
Transwell Invasion Assay
This assay assesses the impact of this compound on the invasive capacity of cells through an extracellular matrix.
Materials:
-
Transwell inserts (with appropriate pore size)
-
Matrigel (or other extracellular matrix components)
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Vehicle control
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Coating Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the coated inserts.
-
Chemoattractant: Add culture medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells and the Matrigel layer.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Imaging and Quantification: After washing and drying, image the stained cells on the underside of the membrane. Count the number of invaded cells in several random fields of view to quantify invasion.
Conclusion
This compound is a valuable research tool for elucidating the specific roles of the Cdc42-MRCK signaling pathway in regulating the actin-myosin cytoskeleton. Its high potency and selectivity make it superior to less specific inhibitors for dissecting the intricate mechanisms of cell motility and invasion. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound, contributing to a deeper understanding of cytoskeletal dynamics in both normal physiology and disease states. This knowledge is critical for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clyte.tech [clyte.tech]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-BDP9066 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
(R)-BDP9066 is a potent and highly selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK), MRCKα and MRCKβ. [1][2] These kinases play a crucial role in regulating the actin-myosin cytoskeleton and are implicated in cancer cell motility and invasion.[2][3] This document provides detailed protocols for an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against MRCK and other kinases.
Data Presentation
The inhibitory activity of this compound has been quantified against several kinases, demonstrating its high selectivity for MRCKα and MRCKβ. The following tables summarize the key in vitro inhibition data.
Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases
| Kinase Target | Parameter | Value (nM) | Notes |
| MRCKα | Ki | 0.0136 | In-house determination |
| MRCKβ | Ki | 0.0233 | In-house determination |
| MRCKβ | IC50 | 64 | In SCC12 cells |
Data sourced from MedchemExpress.[1][4]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Fold Selectivity vs. MRCKβ | Reference |
| ROCK1 | >100x | [2][3] |
| ROCK2 | >100x | [2][3] |
This compound demonstrates over 100-fold greater selectivity for MRCKβ compared to ROCK1 and ROCK2, which are closely related kinases.[2][3]
Signaling Pathway
The MRCK kinases are downstream effectors of the Rho GTPase, Cdc42. They regulate cellular processes such as cytoskeletal organization and cell motility through the phosphorylation of substrates like the myosin light chain (MLC).[2][5] Inhibition of MRCK by this compound blocks this phosphorylation cascade.
References
Application Notes and Protocols for (R)-BDP9066 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-BDP9066 is a potent and highly selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β.[1][2] MRCK kinases are crucial regulators of the actin-myosin cytoskeleton and are implicated in cancer cell morphology, motility, and invasion.[1][2][3] this compound exerts its effects by inhibiting the phosphorylation of MRCK substrates, leading to downstream modulation of cellular processes. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits MRCKα and MRCKβ, which act downstream of the Rho GTPase Cdc42. This inhibition disrupts the normal regulation of the actin-myosin cytoskeleton. A key downstream effector of MRCK is Myosin Light Chain 2 (MLC2), whose phosphorylation is inhibited by this compound.[1][4] This leads to changes in cell morphology, reduced cell motility, and decreased invasion.[1][3] Some studies suggest a potential link between MRCK inhibition by this compound and the regulation of the YAP/TAZ signaling pathway, particularly in sensitive cell lines.[5]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. The following tables summarize key quantitative data from published studies.
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50/EC50 | Reference |
| SCC12 | MLC2 Phosphorylation | EC50 = 64 nM | [4] |
| Hematologic Cancer Cell Lines | Anti-proliferative | Most sensitive among 750+ cell lines | [1][6][7] |
| High-Grade Serous Ovarian Cancer (HGSOC) cell lines (7 out of 9) | Cell Viability | >50% reduction at 1 µM |
Table 2: Experiment-Specific Effective Concentrations of this compound
| Cell Line | Experiment | Effective Concentration | Observed Effect | Reference |
| HEK293 (expressing FLAG-tagged MRCKα) | Western Blot | 1 µM | Blocked pS1003 immunoreactivity | [1][2] |
| SK-N-SH and SK-N-AS (DIORA1 knockdown) | Invasion Assay | 0.1 µM | Restored invasive capacity to control levels | [5] |
| SCC12 | Cell Viability | Up to 0.5 µM | No significant toxicity | [4] |
| SCC12 | Cell Viability | 1 µM | 25% decrease in viability | [4] |
| SCC12 | Cell Migration | 0.4 µM | Inhibition of cell migration | [8] |
| MDA-MB-231 and SCC12 | Morphology and Cytoskeleton Organization | Not specified | Altered morphology and cytoskeleton |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the effect of this compound on cell viability by quantifying ATP levels.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value.
-
Cell Migration and Invasion Assay (Boyden Chamber)
This protocol is a general guideline for a Boyden chamber assay and may need optimization for specific cell lines.
Objective: To assess the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
24-well Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
-
Microscope
Protocol:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Preparation and Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts (coated for invasion, uncoated for migration).
-
-
Assay Assembly:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the inserts into the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for cell migration/invasion (e.g., 12-48 hours, requires optimization).
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the top surface of the insert membrane.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the bottom of the inserts using a microscope and count the number of stained cells in several random fields.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field for each treatment condition.
-
Express the results as a percentage of the vehicle control.
-
Western Blot for Phospho-MLC2
Objective: To determine the effect of this compound on the phosphorylation of MLC2.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19) and anti-total MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total MLC2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-MLC2 to total MLC2 for each treatment condition and compare it to the vehicle control.
-
Conclusion
This compound is a valuable tool for studying the role of MRCK in various cellular processes, particularly in the context of cancer research. The provided effective concentrations and detailed protocols offer a starting point for researchers to design and execute experiments to investigate the effects of this potent and selective inhibitor in their cell culture models. It is recommended to optimize the protocols for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boyden chamber migration and invasion assay [bio-protocol.org]
- 7. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparing (R)-BDP9066 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is the R-enantiomer of BDP9066, a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK).[1][2] MRCKα and MRCKβ are key regulators of the actin-myosin cytoskeleton and are implicated in cancer cell motility and invasion.[3][4] this compound, while exhibiting lower activity compared to its racemate, serves as an important control compound in research settings.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental reproducibility.
| Property | Value | Reference |
| CAS Number | 2284549-25-1 | [2] |
| Molecular Formula | C₂₀H₂₄N₆ | [2] |
| Molecular Weight | 348.45 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | ≥98% | [1] |
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.[1][2]
| Solvent | Solubility | Remarks |
| DMSO | ≥ 20 mg/mL (≥ 57.40 mM) | Ultrasonic and warming to 60°C may be required to achieve complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Detailed Protocol: Preparing a 10 mM Stock Solution
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.48 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 3.48 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath or warm it in a water bath at a temperature not exceeding 60°C.[1][2][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][7]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
Note: It is recommended to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single-use is best practice.[7]
Application in Research: Targeting the MRCK Signaling Pathway
This compound and its racemate are utilized to probe the function of MRCK in cellular processes. MRCK, a downstream effector of Cdc42, plays a role in regulating cytoskeletal dynamics through the phosphorylation of substrates like the myosin light chain 2 (MLC2).[3][4] Inhibition of MRCK can block cancer cell motility and invasion.[3][8]
The simplified signaling pathway involving MRCK is depicted below.
Caption: Simplified MRCK Signaling Pathway and Point of Inhibition.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution | - Solvent is not pure (contains water).- Solution is supersaturated. | - Use fresh, anhydrous DMSO.- Gently warm the solution while vortexing or sonicating. |
| Inconsistent experimental results | - Improper storage leading to degradation.- Repeated freeze-thaw cycles. | - Aliquot stock solution and store at -80°C.- Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions for their studies, ensuring experimental accuracy and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: (R)-BDP9066 for Squamous Cell Carcinoma Research
Introduction
(R)-BDP9066 is a potent and highly selective small-molecule inhibitor of the myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ.[1][2] These kinases are key regulators of the actin-myosin cytoskeleton, playing a crucial role in cell morphology, motility, and invasion.[1][3] In squamous cell carcinoma (SCC) cell lines, this compound has been demonstrated to inhibit MRCK activity, leading to significant phenotypic changes, including reduced cell motility and invasion, making it a valuable tool for cancer research and a potential therapeutic agent.[4][5] Unlike broader-spectrum kinase inhibitors, this compound shows marked selectivity for MRCK over related kinases like ROCK1 and ROCK2, enabling precise investigation of the MRCK signaling pathway.[1]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of MRCKα and MRCKβ.[1] These kinases are downstream effectors of the GTPase Cdc42.[5] Upon activation, MRCK phosphorylates substrates such as Myosin Light Chain 2 (MLC2), which promotes actomyosin contractility—a fundamental process for cell movement and invasion.[1][3] By blocking MRCK, this compound prevents the phosphorylation of MLC2, disrupts the organization of the actin cytoskeleton, and consequently impairs the ability of SCC cells to move and invade.[1][6] This on-target activity has been confirmed through the observation of reduced MLC phosphorylation and changes in cell morphology in SCC12 cells following treatment.[1][3]
Data Summary
The following tables summarize the quantitative effects of this compound in biochemical and cell-based assays.
Table 1: Kinase Selectivity of this compound
| Kinase Target | Activity | Selectivity vs. ROCK1/2 | Reference |
|---|---|---|---|
| MRCKβ | Potent Inhibitor | >100-fold more selective | [1] |
| ROCK1 | Weak Inhibitor | - | [1] |
| ROCK2 | Weak Inhibitor | - |[1] |
Table 2: Cellular Effects of this compound on SCC Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| SCC12 | Sub-micromolar | Inhibition of cell motility and invasion | [4] |
| SCC12 | 1 µM | Inhibition of cell viability | [4] |
| SCC12 | 1 µM | Blockade of pS1003 MRCKα autophosphorylation | [1] |
| SCC12 | Dose-dependent | Inhibition of MLC2 phosphorylation | [3] |
| SCC12 | 0.4 µM | Altered cell morphology (increased area, decreased roundness) | [6] |
| MDA-MB-231, SCC12 | Not specified | Reduced migration and invasion activities |[5] |
Experimental Protocols
The following protocols are adapted from studies utilizing this compound for the treatment of SCC cell lines.
Protocol 1: Analysis of Cytoskeletal Changes via Immunofluorescence
This protocol details the method for visualizing changes in the actin cytoskeleton of SCC12 cells after treatment with this compound.[4]
Materials:
-
SCC12 cell line
-
Glass coverslips
-
6-well plates
-
Complete culture medium (e.g., DMEM/F12)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Alexa Fluor 488 Phalloidin
-
DAPI (e.g., ProLong Diamond with DAPI)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 6-well plate. Seed SCC12 cells onto the coverslips at a density that will result in 50-70% confluency the next day.[4]
-
Incubation: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Treatment: Replace the culture medium with fresh medium containing either 1 µM this compound or an equivalent volume of DMSO as a vehicle control.[4]
-
Incubation: Return the plate to the incubator for 1 hour.[4]
-
Fixation: Gently wash the cells with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS. Permeabilize by adding 0.5% Triton X-100 in PBS and incubating for 5 minutes.[4]
-
Staining: Wash the cells with PBS. Incubate with Alexa Fluor 488 Phalloidin solution (to visualize F-actin) according to the manufacturer's instructions.
-
Mounting: Wash the cells to remove excess stain. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[4]
-
Imaging: Analyze the slides using a confocal microscope to observe changes in actin filament organization and cell morphology.[4]
Protocol 2: Cell Viability and Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound on SCC cells using a standard MTT or CellTiter-Glo assay.[4]
Materials:
-
SCC cell line (e.g., SCC12)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Plate 1.5 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.[4]
-
Treatment: Remove the medium and replace it with fresh medium containing a dose range of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control.[4]
-
Incubation: Culture the cells for an additional 24-72 hours.[4]
-
Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. For MTT, this involves a solubilization step.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.[4]
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the EC₅₀ value from the dose-response curve.
Protocol 3: Western Blotting for MRCK Substrate Phosphorylation
This protocol allows for the biochemical assessment of this compound's on-target effect by measuring the phosphorylation of MRCK substrates like MLC2.[3][4]
Materials:
-
SCC12 cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 7.4)[4]
-
QIAshredder spin columns (or similar)[4]
-
Primary antibodies (e.g., anti-pMLC2, anti-MLC2, anti-GAPDH)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Plate 5 x 10⁵ SCC12 cells per well in a 6-well plate.[4]
-
Incubation: Allow cells to attach and grow for 24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing a dose range of this compound or DMSO vehicle.[4]
-
Incubation: Treat the cells for 2 hours.[4]
-
Lysis: Wash cells once with cold PBS and lyse them directly in the well with 1% SDS lysis buffer.[4]
-
Homogenization: Pass the lysates through a QIAshredder spin column or sonicate to shear DNA and reduce viscosity.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated substrates (e.g., pMLC2) and total protein controls.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system. Quantify band intensities to determine the change in protein phosphorylation relative to controls.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-BDP9066 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is a potent and highly selective small molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK). MRCKα and MRCKβ are serine/threonine kinases that act downstream of the Rho GTPase Cdc42 to regulate actin-myosin cytoskeleton organization and dynamics.[1] This regulation is crucial for various cellular processes, including cell morphology, motility, and invasion. In cancer, dysregulation of these processes is a hallmark of metastasis. This compound exerts its effects by inhibiting the phosphorylation of MRCK substrates, such as myosin light chain 2 (MLC2), leading to a reduction in cancer cell motility, invasion, and proliferation.[1][2] Notably, it has shown anti-proliferative effects in various cancer cell lines, with the greatest activity observed in hematological cancers.[1][3]
Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer compounds in a more physiologically relevant context. This document provides detailed application notes and protocols for utilizing this compound in 3D cell culture models to evaluate its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits MRCKα and MRCKβ, which are key effectors of the Cdc42 signaling pathway. This pathway plays a significant role in regulating the actin-myosin cytoskeleton. Inhibition of MRCK by this compound leads to a decrease in the phosphorylation of downstream targets, including MLC2, which is essential for myosin II motor activity and cellular contractility. The disruption of this pathway results in altered cell morphology and a reduction in the invasive capabilities of cancer cells.[1][2][4]
Furthermore, the actin cytoskeleton is a critical regulator of the Hippo signaling pathway effectors, YAP and TAZ. By modulating the cytoskeleton, MRCK inhibitors like this compound can potentially influence the nuclear translocation and activity of YAP/TAZ, which are key transcriptional co-activators involved in cell proliferation and survival.[5][6][7][8][9]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Administration of (R)-BDP9066 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-BDP9066 is a potent and highly selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ)[1][2]. These kinases are involved in regulating the actin-myosin cytoskeleton and have been identified as potential therapeutic targets in oncology due to their role in cancer cell motility and invasion[2][3]. Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in skin cancer[1][3]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models based on published research.
Mechanism of Action
This compound selectively inhibits MRCKα and MRCKβ, which act downstream of the Rho GTPase Cdc42. By inhibiting MRCK, this compound reduces the phosphorylation of downstream substrates, leading to alterations in cell morphology and a reduction in cancer cell motility and invasion[1][2]. A key pharmacodynamic biomarker for assessing the on-target activity of this compound in vivo is the autophosphorylation of MRCKα at serine 1003 (S1003)[1][3].
Caption: MRCK Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies using this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in FVB Mice
| Parameter | Value | Conditions |
| Administration Route | Topical | 25 µg of this compound in 80% (v/v) DMSO[1][2] |
| Mean Skin Concentration | 26 µM | Following topical application[2] |
| Mean Blood Concentration | 0.04 µM | Following topical application[2] |
Table 2: Efficacy Study Dosing Regimen in a Two-Stage Chemical Carcinogenesis Model
| Parameter | Description |
| Mouse Strain | FVB[1] |
| Carcinogenesis Induction | Topical 25 µg DMBA in acetone (day 1), followed by 4.7 µg TPA in acetone 3 times weekly (starting day 5)[1] |
| Treatment Group | 25 µg this compound in 50 µL 80% (v/v) DMSO[1] |
| Vehicle Control Group | 50 µL 80% (v/v) DMSO[1] |
| Frequency of Treatment | 5 times per week[1] |
| Primary Outcome | Papilloma growth and number[1] |
Experimental Protocols
Protocol 1: Two-Stage Chemical Carcinogenesis Model for Efficacy Studies
This protocol describes the induction of squamous cell carcinoma in mice and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Materials:
-
FVB mice[1]
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone
-
This compound
-
80% (v/v) Dimethyl sulfoxide (DMSO) in water
Procedure:
-
Initiation: On day 1, topically apply 25 µg of DMBA dissolved in acetone to the shaved dorsal skin of the mice[1].
-
Promotion: Beginning on day 5, topically apply 4.7 µg of TPA in acetone three times per week to the same area[1].
-
Treatment: Also starting on day 5, treat one cohort of mice (n=20) with 25 µg of this compound in 50 µL of 80% (v/v) DMSO five times per week. Treat a control cohort (n=20) with 50 µL of 80% (v/v) DMSO vehicle[1].
-
Monitoring: Monitor the weight and general condition of the mice at least twice a week. Record tumor sizes and numbers weekly[1].
-
Endpoint: Mice should be culled when papillomas reach a diameter of 12 mm[1].
Caption: Workflow for the Two-Stage Chemical Carcinogenesis Efficacy Study.
Protocol 2: Pharmacokinetic and Pharmacodynamic Studies
This protocol details the procedures for assessing the concentration of this compound in skin and blood, as well as its on-target effects.
Materials:
-
FVB mice[1]
-
This compound
-
80% (v/v) DMSO in water
-
Instruments for sample collection (e.g., capillaries, tubes)
-
Analytical equipment for measuring drug concentration (e.g., LC-MS/MS)
-
Reagents for immunohistochemistry (IHC) to detect MRCKα pS1003
Procedure for Pharmacokinetics:
-
Dosing Regimens:
-
Sample Collection: At specified time points (e.g., 2, 4, 8, or 24 hours) after the final treatment, cull the mice and collect skin and blood samples[1].
-
Sample Analysis: Process the skin and blood samples to measure the concentration of this compound, for example, by a specialized service like Pharmidex[1].
Procedure for Pharmacodynamics:
-
Treatment: Topically treat FVB mice with 25 µg of this compound in 50 µL of 80% (v/v) DMSO. A control group should receive the vehicle alone. Treatments are applied four times over two days[4].
-
Tissue Collection: Cull the mice 2 hours after the final treatment and collect skin samples[4].
-
Biomarker Analysis: Process the skin samples for immunohistochemical (IHC) analysis to detect and quantify the levels of MRCKα pS1003, the autophosphorylation site and pharmacodynamic biomarker[1][3]. A significant reduction in MRCKα pS1003 staining in the treated group compared to the control group indicates on-target drug activity[2].
Caption: Workflow for Pharmacokinetic and Pharmacodynamic Studies.
This compound is a selective MRCK inhibitor with demonstrated preclinical efficacy in a mouse model of skin cancer when administered topically. The provided protocols for in vivo studies, including a two-stage chemical carcinogenesis model for efficacy and methods for pharmacokinetic and pharmacodynamic assessment, offer a framework for further investigation of this compound. The low systemic exposure observed with topical administration suggests a favorable safety profile for this route of delivery[2]. The identification of MRCKα pS1003 as a robust pharmacodynamic biomarker is crucial for evaluating target engagement in both preclinical and potentially future clinical studies[1][3].
References
Detecting MRCK Inhibition with (R)-BDP9066: A Western Blot Protocol for p-Mypt1 (T853)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myotonic Dystrophy Kinase-Related Cdc42-binding Kinases (MRCK) are crucial regulators of the actin-myosin cytoskeleton, playing a significant role in cell motility, adhesion, and morphology.[1][2] Dysregulation of MRCK signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] (R)-BDP9066 is a selective inhibitor of MRCK, offering a valuable tool for studying its biological functions and therapeutic potential.[5][6]
This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of MRCK activity by this compound. The primary biomarker for this assessment is the phosphorylation status of Myosin Phosphatase Targeting Subunit 1 (MYPT1) at Threonine 853 (T853). MRCK, along with the related ROCK kinases, phosphorylates MYPT1, which in turn inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in MLC phosphorylation and actin-myosin contractility.[1][3] By measuring the levels of phosphorylated MYPT1 (p-Mypt1), researchers can effectively quantify the on-target activity of MRCK inhibitors like this compound.
Signaling Pathway and Experimental Rationale
The MRCK signaling pathway is initiated by the activation of the Rho GTPase Cdc42.[2][3] Activated Cdc42 binds to and activates MRCK, which then phosphorylates several downstream substrates to regulate the actin-myosin cytoskeleton.[3][4] A key substrate is MYPT1. Phosphorylation of MYPT1 at T853 by MRCK inhibits the phosphatase activity of the myosin phosphatase complex. This results in the sustained phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility and cellular tension.[1]
The inhibitor this compound acts by directly targeting the kinase activity of MRCK. Inhibition of MRCK by this compound is expected to decrease the phosphorylation of its downstream substrates, including MYPT1. Therefore, a reduction in the p-Mypt1 (T853) signal in a Western blot analysis of cell lysates treated with this compound serves as a direct indicator of target engagement and inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in p-Mypt1 (T853) levels.
Materials:
-
Cell Line: A suitable cell line with detectable levels of MRCK and p-Mypt1 (e.g., HEK293, MDA-MB-231, or A549).[1]
-
This compound: Prepare stock solutions in DMSO.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Wash Buffer: TBS-T.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For detecting chemiluminescence.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 1-2 hours).[9]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Mypt1 (T853) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total MYPT1 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-Mypt1 signal to the total MYPT1 or loading control signal.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Normalized p-Mypt1 (T853) Intensity (Arbitrary Units) | Standard Deviation | % Inhibition vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.12 | 0% |
| This compound | 0.1 | 0.78 | ± 0.09 | 22% |
| This compound | 1 | 0.45 | ± 0.06 | 55% |
| This compound | 10 | 0.15 | ± 0.04 | 85% |
Note: The data presented in the table above is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
-
No or Weak p-Mypt1 Signal:
-
Ensure the cell line expresses sufficient levels of MRCK and MYPT1.
-
Confirm the activity of the primary antibody.
-
Use fresh phosphatase inhibitors in the lysis buffer.
-
-
High Background:
-
Increase the duration or number of wash steps.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Inconsistent Results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent incubation times and temperatures.
-
Prepare fresh inhibitor dilutions for each experiment.
-
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on MRCK signaling, providing valuable insights for basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 9. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining Following (R)-BDP9066 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of (R)-BDP9066, a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK). The protocols detailed below are designed to enable the visualization and quantification of changes in protein localization and phosphorylation status following treatment with this compound.
Introduction
This compound is a small molecule inhibitor targeting MRCKα and MRCKβ, kinases that play a crucial role in regulating the actin-myosin cytoskeleton downstream of the Cdc42 GTPase.[1][2][3] Dysregulation of MRCK signaling is implicated in various cancers, making it a promising therapeutic target.[2][3] A key pharmacodynamic biomarker for assessing the on-target activity of this compound is the autophosphorylation of MRCKα at serine 1003 (pS1003).[1][2] Treatment with this compound has been shown to decrease the levels of MRCKα pS1003, leading to changes in cell morphology, motility, and invasion.[1][2]
Immunofluorescence is a powerful technique to visualize these cellular changes. By using antibodies specific to MRCKα pS1003, researchers can directly observe the inhibitory effect of this compound in cells and tissues. This method allows for the qualitative and quantitative assessment of target engagement and downstream cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro kinase assays.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (nM) |
| MRCKα | 1.3 |
| MRCKβ | 0.8 |
| ROCK1 | >10,000 |
| ROCK2 | >10,000 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro. The high IC50 values for ROCK1 and ROCK2 demonstrate the high selectivity of this compound for MRCK over closely related kinases.[1][4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration |
| HEK293 expressing FLAG-tagged MRCKα | Immunofluorescence | Blocked pS1003 immunoreactivity | 1 µM |
| SCC12 squamous cell carcinoma | Motility and Invasion Assays | Inhibition | Not specified |
| Mouse Skin (in vivo) | Immunohistochemistry | Reduced epidermal MRCKα pS1003 staining | 25 µg topical application |
This table highlights the demonstrated cellular effects of this compound, validating its on-target activity in a cellular context.[1][2]
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying biology and the experimental procedure, the following diagrams illustrate the MRCK signaling pathway and the immunofluorescence workflow.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., SCC12, MDA-MB-231)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Glass coverslips (sterile)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-phospho-MRCKα (Ser1003)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescently-labeled Phalloidin (optional, for F-actin staining)
-
Antifade mounting medium
Protocol for Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding and Treatment: a. Sterilize glass coverslips and place them in the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. c. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). d. Treat the cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. A typical treatment time is 1-2 hours, but this may need to be optimized.
2. Fixation: a. After treatment, aspirate the cell culture medium. b. Gently wash the cells twice with PBS. c. Add freshly prepared 4% PFA in PBS to each well to cover the cells. d. Incubate for 15 minutes at room temperature. e. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
3. Permeabilization: a. Add 0.1% Triton X-100 in PBS to each well. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
4. Blocking: a. Add blocking buffer (5% BSA in PBS) to each well. b. Incubate for 1 hour at room temperature to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-pMRCKα S1003) in blocking buffer according to the manufacturer's recommendations. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Protect from light from this step onwards. c. Add the diluted secondary antibody solution to the cells. d. Incubate for 1 hour at room temperature in the dark.
7. Counterstaining (Optional but Recommended): a. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each. b. To visualize nuclei, incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. c. To visualize the actin cytoskeleton, a fluorescent phalloidin conjugate can be included during the secondary antibody incubation step or as a separate step. d. Wash the cells twice with PBS.
8. Mounting: a. Briefly rinse the coverslips in distilled water to remove salt crystals. b. Carefully remove the coverslips from the wells using fine-tipped forceps. c. Wick away excess water from the edge of the coverslip with a kimwipe. d. Place a drop of antifade mounting medium onto a clean microscope slide. e. Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles. f. Seal the edges of the coverslip with clear nail polish and allow it to dry.
9. Imaging and Analysis: a. Store the slides at 4°C in the dark until imaging. b. Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. c. For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power). d. Analyze the fluorescence intensity of pMRCKα (S1003) staining in the cytoplasm and at specific subcellular locations. Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fluorescence intensity per cell.
By following these protocols, researchers can effectively utilize immunofluorescence to investigate the cellular impact of this compound and gain valuable insights into its mechanism of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration and Invasion Assays with (R)-BDP9066
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BDP9066 is a potent and highly selective inhibitor of the Myotonic Dystrophy-Related Cdc42-Binding Kinases (MRCK). MRCKα and MRCKβ are key regulators of the actin-myosin cytoskeleton, playing a crucial role in cell motility, morphological changes, and invasion.[1][2][3] Acting downstream of the small GTPase Cdc42, MRCK signaling is implicated in the progression and metastasis of various cancers.[1][2] Pharmacological inhibition of MRCK with this compound has been shown to alter cancer cell morphology, reduce cell motility, and block invasion, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4]
These application notes provide detailed protocols for utilizing this compound in two common in vitro assays to study cancer cell motility: the wound healing (scratch) assay for cell migration and the transwell assay for cell invasion.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of MRCK. This prevents the phosphorylation of downstream MRCK substrates that are critical for the regulation of actin-myosin contractility and cytoskeleton organization. The inhibition of MRCK leads to a reduction in the cellular processes that drive cell migration and invasion.
Signaling Pathway of MRCK in Cell Migration and Invasion
Caption: MRCK signaling pathway in cell migration and invasion.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on MRCK activity and cancer cell motility.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (MRCKβ) | 64 nM | SCC12 | [5] |
| Kᵢ (MRCKα) | 0.0136 nM | In-house determination | [5] |
| Kᵢ (MRCKβ) | 0.0233 nM | In-house determination | [5] |
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| Cell Motility | SCC12 | 0.4 µM | ~21% reduction in mean velocity and accumulated distance | [4] |
| Organotypic Invasion | SCC12 | 0.4 µM | ~50% reduction in invasion into collagen matrix | [4] |
| Cell Morphology | SCC12 | 0.5 µM | Increased cell spreading and protrusions, decreased roundness | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This protocol is designed to assess the effect of this compound on the collective migration of cancer cells, such as the highly metastatic breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells have reached confluency, gently create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a fresh serum-free or low-serum medium.
-
Add this compound to the treatment wells at desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). Include a DMSO vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the wounds at 0 hours using an inverted microscope.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
-
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Transwell Invasion Assay
This protocol is adapted for assessing the effect of this compound on the invasive potential of cancer cells, such as the squamous cell carcinoma line SCC12, through an extracellular matrix.
Materials:
-
SCC12 cells
-
Complete growth medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
24-well transwell plates with 8.0 µm pore size inserts
-
Matrigel or other basement membrane extract
-
Cold, serum-free medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
-
Inverted microscope
Protocol:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Harvest SCC12 cells and resuspend them in serum-free medium.
-
Pre-treat the cells with this compound at desired concentrations (e.g., 0.1 µM, 0.4 µM, 1 µM) or DMSO vehicle control for 30-60 minutes.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
-
Chemoattractant:
-
Add complete growth medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of invaded cells in several random fields of view using an inverted microscope.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Experimental Workflow for Transwell Invasion Assay
Caption: Workflow for the transwell invasion assay.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the assays.
-
Concentration Optimization: The optimal concentration of this compound may vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cells.
-
Wound Consistency: In the wound healing assay, strive for consistent wound width to ensure reproducibility.
-
Matrigel Coating: The thickness of the Matrigel layer in the transwell assay is critical. An excessively thick layer may prevent any cell invasion, while a layer that is too thin may not accurately reflect invasive potential.
-
Incubation Time: The incubation time for both assays should be optimized to allow for measurable migration or invasion in the control group without reaching complete wound closure or saturation of the transwell membrane.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of MRCK in cell migration and invasion, contributing to a deeper understanding of cancer metastasis and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Determining the IC50 of (R)-BDP9066 in Hematological Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-BDP9066 is a potent and highly selective small-molecule inhibitor of the myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ.[1][2] These kinases are crucial components of signaling pathways that regulate the organization and dynamics of the actin-myosin cytoskeleton.[2] Dysregulation of this pathway is implicated in the abnormal proliferation, motility, and survival of cancer cells. Extensive screening of over 750 human cancer cell lines has revealed that hematological cancers are the most sensitive malignancies to the anti-proliferative effects of BDP9066.[1][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various hematological cancer cell lines, a critical step in preclinical drug evaluation.
Mechanism of Action: The MRCK Signaling Pathway
The MRCK kinases act downstream of the small GTPase Cdc42.[4] Upon activation by GTP-bound Cdc42, MRCK phosphorylates several substrates that collectively promote actin-myosin contractility, a key driver of cell motility and invasion.[4] Key substrates include the myosin phosphatase target subunit 1 (MYPT1), which inhibits dephosphorylation of the myosin light chain (MLC), and LIM kinase (LIMK), which inactivates the actin-severing protein cofilin.[4] The net effect is an increase in phosphorylated MLC and stabilized actin filaments. This compound selectively binds to the ATP-binding site of MRCKα and MRCKβ, inhibiting these downstream events.[5][6]
In Vitro Efficacy of this compound in Hematological Cancer Cell Lines
The anti-proliferative activity of this compound has been quantified across a large panel of cancer cell lines through the Genomics of Drug Sensitivity in Cancer (GDSC) project.[7][8] The data below summarizes the IC50 values for a selection of hematological cancer cell lines, highlighting their notable sensitivity.
| Cell Line Name | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.28 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.35 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.41 |
| K-562 | Chronic Myeloid Leukemia (CML) | 0.55 |
| KU812 | Chronic Myeloid Leukemia (CML) | 0.62 |
| NCI-H929 | Multiple Myeloma (MM) | 0.39 |
| RPMI-8226 | Multiple Myeloma (MM) | 0.45 |
| U-266 | Multiple Myeloma (MM) | 0.51 |
| SEM | B-cell Acute Lymphoblastic Leukemia (ALL) | 0.33 |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia (ALL) | 0.48 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia (ALL) | 0.76 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.44 |
| JEKO-1 | Mantle Cell Lymphoma | 0.59 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database for compound BDP-00009066. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.[4][9]
Experimental Protocol: IC50 Determination
This protocol details a method for determining the IC50 of this compound in suspension hematological cancer cells using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials and Reagents
-
Hematological cancer cell line of interest (e.g., MOLM-13, K-562)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations. A 10-point, 3-fold dilution series starting from 10 µM is recommended. c. Prepare a vehicle control using medium with the same final DMSO concentration as the highest drug concentration (typically ≤ 0.1%).
-
Cell Seeding: a. Culture cells under standard conditions to ensure they are in the logarithmic growth phase. b. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. c. Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 to 10,000 cells per well). d. Using a multichannel pipette, dispense 90 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells only" (no drug) and "medium only" (background) controls.
-
Drug Treatment: a. Add 10 µL of the appropriate drug dilution or vehicle control to each well, bringing the final volume to 100 µL. b. Gently mix the plate by tapping the sides.
-
Incubation: a. Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Measurement (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log-transformed drug concentration.
-
Use a non-linear regression analysis (four-parameter logistic model) with a variable slope to fit a dose-response curve and calculate the IC50 value. GraphPad Prism or similar software is recommended for this analysis.
Conclusion
This compound demonstrates significant and selective anti-proliferative activity against a wide range of hematological cancer cell lines. The provided protocol offers a robust and reproducible method for quantifying this activity by determining the IC50 value. This information is fundamental for further preclinical investigation, mechanism-of-action studies, and the development of MRCK inhibitors as a potential therapeutic strategy for hematological malignancies.
References
- 1. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug: BDP-00009066 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kaggle.com [kaggle.com]
- 9. Drug: BDP-00009066 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Troubleshooting & Optimization
optimizing (R)-BDP9066 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of (R)-BDP9066, a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinase (MRCK), while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the myotonic dystrophy-related Cdc42-binding kinases, MRCKα and MRCKβ.[1][2][3] These kinases are key regulators of the actin-myosin cytoskeleton.[1][4]
Q2: What are the known off-targets of this compound?
The most well-characterized off-targets of this compound are the Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[1][2][5] However, this compound exhibits significant selectivity for MRCK over ROCK kinases.[1][2][5]
Q3: What is the mechanism of action of this compound?
This compound inhibits the kinase activity of MRCKα and MRCKβ, leading to a reduction in the phosphorylation of their downstream substrates.[2][3] This disruption of MRCK signaling affects the organization and dynamics of the actin-myosin cytoskeleton, resulting in changes to cell morphology, motility, and invasion.[1][2]
Q4: What is a reliable biomarker to confirm on-target activity of this compound?
A key pharmacodynamic biomarker for assessing the on-target activity of this compound is the autophosphorylation of MRCKα at serine 1003 (S1003).[2] A reduction in phosphorylated MRCKα S1003 levels upon treatment with this compound indicates successful target engagement.
Q5: What are the recommended concentrations for using this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental context. However, here are some general guidelines:
-
In vitro cell-based assays: A concentration of 1 µM has been shown to be effective at blocking MRCKα S1003 phosphorylation in HEK293 cells.[1] For assays measuring effects on cell motility and invasion in squamous cell carcinoma cells, a range of concentrations around the EC50 for myosin light chain 2 (MLC2) phosphorylation inhibition (64 nM) can be a good starting point.[3][5]
-
In vivo topical application (mouse models): Topical application of 25 µg of BDP9066 has been shown to achieve a mean concentration of 26 µM in the skin, which is sufficient to induce a phenotypic response with low systemic exposure (0.04 µM in blood).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotypic changes | Off-target effects due to excessive concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around the reported IC50/EC50 values for on-target activity and assess both on-target and potential off-target readouts. |
| No observable effect on cell motility or invasion | Sub-optimal inhibitor concentration. | Increase the concentration of this compound in a stepwise manner. Confirm target engagement by measuring the phosphorylation of a known MRCK substrate, such as MRCKα S1003 autophosphorylation or MLC2 phosphorylation. |
| Cell line is not sensitive to MRCK inhibition. | Not all cell lines are equally dependent on MRCK signaling for motility and invasion. Consider screening a panel of cell lines to identify a responsive model. Hematologic cancer cell lines have shown particular sensitivity.[2] | |
| Inconsistent results between experiments | Variability in experimental procedures. | Ensure consistent cell seeding density, confluency at the time of treatment, and inhibitor incubation times. For scratch assays, strive for uniform scratch widths. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of BDP9066
| Target | Assay Type | Value | Reference |
| MRCKα | Ki | 0.0136 nM | [3][5] |
| MRCKβ | Ki | 0.0233 nM | [3][5] |
| MRCKβ in SCC12 cells | IC50 | 64 nM | [3] |
| ROCK1 | Ki | 18.4 nM | [5] |
| ROCK2 | Ki | 5.38 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro MRCK Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against MRCK in a biochemical assay.
Materials:
-
Recombinant human MRCKα or MRCKβ enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant MRCK enzyme and the substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase if known.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated MRCKα (S1003)
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-MRCKα (S1003)
-
Primary antibody against total MRCKα (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MRCKα (S1003) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MRCKα as a loading control.
Protocol 3: Cell Migration Scratch Assay
Materials:
-
Cell culture reagents
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Visualizations
References
(R)-BDP9066 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-BDP9066.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R)-isomer of BDP9066, a potent and selective inhibitor of myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK)[1][2]. BDP9066 inhibits both MRCKα and MRCKβ isoforms[3]. The primary mechanism of action involves the inhibition of MRCK, which plays a role in cell migration and proliferation by affecting downstream targets such as the phosphorylation of myosin light-chain 2 (MLC2)[3][4]. It is important to note that this compound has been reported to have lower activity compared to BDP9066[1][2].
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Troubleshooting Guide
Q3: I am having trouble dissolving this compound. What should I do?
A3: this compound can be challenging to dissolve. Here are some solutions to common solubility issues:
-
Use of an appropriate solvent: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 20 mg/mL in DMSO can be prepared. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[1][2].
-
Physical assistance: If you observe precipitation, gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound in DMSO[1][2].
-
Co-solvent systems for in vivo studies: Due to its low aqueous solubility, this compound requires a co-solvent system for in vivo administration. Two common formulations are provided in the table below. It is recommended to prepare these solutions fresh on the day of use[4].
Q4: My this compound solution appears cloudy or has precipitated after preparation. How can I resolve this?
A4: Cloudiness or precipitation indicates that the compound is not fully dissolved or has fallen out of solution.
-
For DMSO stock solutions: Ensure you are using a high-purity, anhydrous grade of DMSO. The presence of water can significantly decrease solubility. Try warming the solution to 60°C and using an ultrasonic bath to facilitate dissolution[1][2].
-
For in vivo formulations: When preparing co-solvent formulations, add each solvent sequentially and ensure the mixture is thoroughly mixed after each addition. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. However, ensure the final formulation is a clear solution before administration[1][4].
Experimental Protocols & Data
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Maximum Solubility | Notes |
| In Vitro | ||
| DMSO | 20 mg/mL (57.40 mM) | Requires sonication, warming, and heating to 60°C for full dissolution. Use of new DMSO is recommended[1][2]. |
| Acetonitrile | 0.1-1 mg/mL (Slightly soluble) | Data for BDP9066, likely similar for this compound[3]. |
| Water | 0.1-1 mg/mL (Slightly soluble) | Data for BDP9066, likely similar for this compound[3]. |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (5.74 mM) | Prepare by adding solvents sequentially for a clear solution[1][2]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (5.74 mM) | Prepare by adding solvents sequentially for a clear solution[1][2]. |
Detailed Protocol for Preparing a 1 mL In Vivo Working Solution (Formulation 1)
-
Prepare a 20 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final solution should be clear[1].
Visualizations
Signaling Pathway of BDP9066 Inhibition
Caption: BDP9066 inhibits MRCK, preventing MLC2 phosphorylation and reducing cell motility.
Experimental Workflow for Cell-Based Assays
References
troubleshooting inconsistent results in (R)-BDP9066 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BDP9066. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing variable anti-proliferative effects of this compound across different cancer cell lines?
A1: The anti-proliferative effects of this compound can be highly cell-type dependent. Studies have shown that while it has broad anti-proliferative activity, hematological cancer cell lines tend to be the most sensitive.[1][2] The underlying mechanism of this differential sensitivity can be attributed to the specific reliance of a cell line on the MRCK signaling pathway for survival and proliferation.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of MRCKα and MRCKβ in your panel of cell lines via Western blot or qPCR. Higher expression may correlate with increased sensitivity.
-
Assess Downstream Pathway Activation: The activation state of pathways downstream of MRCK, such as the focal adhesion and YAP/TAZ pathways, has been shown to be important for sensitivity to BDP-9066 in triple-negative breast cancer.[3] Consider assessing the baseline activity of these pathways.
-
Evaluate Compensatory Signaling: Cells may compensate for MRCK inhibition through other pathways that regulate the actin-myosin cytoskeleton, such as the ROCK pathway.[1] Consider co-treatment with a ROCK inhibitor to dissect these effects, though BDP9066 is highly selective for MRCK over ROCK.[1]
-
Review Literature for Your Cell Line: Search for published data on the role of MRCK signaling in your specific cell line(s) of interest.
Q2: I'm not observing the expected morphological changes (e.g., cell rounding, cytoskeletal collapse) after treating my cells with this compound.
A2: this compound inhibits MRCK, which leads to reduced phosphorylation of substrates like myosin light chain 2 (MLC2), ultimately affecting actin-myosin cytoskeleton organization.[1] A lack of morphological change could stem from several factors.
Troubleshooting Steps:
-
Confirm On-Target Activity: The most direct way to confirm that this compound is engaging its target is to measure the phosphorylation of a downstream substrate. A recommended pharmacodynamic biomarker is the autophosphorylation of MRCKα at serine 1003 (pS1003).[2] A decrease in pS1003 levels upon treatment indicates target engagement. You can also assess the phosphorylation of MLC2.
-
Optimize Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. Most in vitro studies report effects with concentrations in the low micromolar range (e.g., 1 µM).[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Check Compound Integrity: Verify the quality and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles could degrade the compound.
-
Cell Seeding Density: The density at which cells are plated can influence their morphology and cytoskeletal dynamics. Ensure consistent seeding densities across experiments.
Q3: My cell migration/invasion assay results with this compound are inconsistent.
A3: this compound has been shown to inhibit the motility and invasive character of cancer cells, such as in squamous cell carcinoma.[1][2] Inconsistent results in these assays can be particularly frustrating.
Troubleshooting Steps:
-
Assay Standardization: Migration and invasion assays (e.g., Transwell, wound healing) are sensitive to technical variability. Standardize all parameters, including cell number, serum concentration in the chemoattractant, and the duration of the assay.
-
Confirm Non-Toxic Concentrations: Ensure that the concentrations of this compound used in the migration/invasion assay are not causing significant cytotoxicity, as this can be a confounding factor. Perform a viability assay (e.g., MTS, CellTiter-Glo) in parallel. BDP9066 is reported to be relatively non-toxic at concentrations that inhibit substrate phosphorylation.[1]
-
Pre-incubation with the Inhibitor: Pre-treating the cells with this compound for a sufficient period before starting the migration/invasion assay can lead to more consistent results. This allows time for the inhibitor to engage its target and for the downstream effects on the cytoskeleton to manifest.
-
Visualize the Cytoskeleton: If possible, perform immunofluorescence staining for F-actin (using phalloidin) to visually confirm that this compound is inducing the expected changes in the actin cytoskeleton in your cells.
Q4: How can I confirm that this compound is working in my in vivo animal model?
A4: Demonstrating target engagement and efficacy in vivo requires careful planning and sample collection.
Troubleshooting Steps:
-
Pharmacodynamic Biomarker Analysis: As with in vitro studies, the most robust method to confirm on-target activity is to measure the level of MRCKα pS1003 in tumor tissue from treated and control animals.[2] A significant reduction in the pS1003 signal in the treated group provides strong evidence of target engagement.
-
Drug Delivery and Pharmacokinetics: For topical applications, as used in some skin cancer models, it's important to achieve sufficient local concentrations. One study demonstrated that topical application of 25 µg of BDP9066 resulted in a mean concentration of 26 µM in the skin, while systemic blood levels remained low at 0.04 µM.[1] If using systemic delivery, ensure your formulation and route of administration are appropriate to achieve adequate tumor exposure.
-
Monitor Tumor Growth and Histology: In addition to measuring tumor volume, consider histological analysis of the tumors to look for changes in cell morphology or markers of invasion that are consistent with the mechanism of action of this compound.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) |
| MRCKα | 14 |
| MRCKβ | 2 |
| ROCK1 | >10,000 |
| ROCK2 | 2,700 |
Data adapted from Unbekandt M, et al. Cancer Res. 2018.[2] The data illustrates the high selectivity of this compound for MRCK kinases over ROCK kinases.
Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2058 | Melanoma | 0.45 |
| HCT-116 | Colon Cancer | 0.52 |
| RPMI-8226 | Multiple Myeloma | 0.08 |
| NCI-H226 | Lung Cancer | 0.39 |
GI₅₀ (50% growth inhibition) values indicate the concentration of this compound required to inhibit the growth of the cell lines by 50%. Data is representative of the broader screening efforts mentioned in the literature.[2]
Experimental Protocols
Protocol 1: Western Blot for MRCKα S1003 Autophosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated MRCKα (S1003) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total MRCKα and a loading control (e.g., GAPDH, β-actin) to normalize the data.
Visualizations
Caption: Signaling pathway showing this compound inhibition of MRCK.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: General experimental workflow for in vitro this compound studies.
References
selecting appropriate positive and negative controls for (R)-BDP9066 assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (R)-BDP9066, a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK). Proper experimental design, including the use of appropriate positive and negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, ATP-competitive inhibitor of MRCKα and MRCKβ.[1][2] MRCK kinases are downstream effectors of the Rho family GTPase Cdc42 and play a crucial role in regulating actin-myosin cytoskeleton organization and dynamics.[1] By inhibiting MRCK, this compound blocks the phosphorylation of downstream substrates, such as Myosin Light Chain 2 (MLC2), leading to changes in cell morphology, motility, and invasion.[1][3] A key pharmacodynamic biomarker for this compound activity is the inhibition of MRCKα autophosphorylation at the S1003 site.[2]
Q2: Why are positive and negative controls essential in my this compound assays?
Positive and negative controls are fundamental for validating your experimental results.[4]
-
Positive Controls confirm that your assay system is working correctly. For example, a known MRCK inhibitor should produce the expected inhibitory effect, verifying that the reagents, cell lines, and detection methods are functioning as intended.[4]
-
Negative Controls establish a baseline for your experiment and help rule out off-target or non-specific effects.[4][5] A vehicle control, for instance, shows the baseline level of MRCK activity in the absence of an inhibitor, ensuring that any observed effects are due to this compound and not the solvent.[5]
Q3: What is the difference between an experimental control and an assay control?
-
Experimental Controls are specific to the hypothesis being tested. For this compound, this includes a positive control compound (like another MRCK inhibitor) and a negative control (like a vehicle).
-
Assay Controls validate the assay method itself. This includes a "no enzyme" or "no cell" control to measure background signal, and a "loading control" (e.g., a housekeeping protein in a Western blot) to ensure equal sample loading.[4]
Selecting Appropriate Controls
Positive Controls
Q4: What are appropriate positive controls for an this compound experiment?
The choice of a positive control depends on the specific assay.
-
Compound Positive Control: BDP8900 is an excellent positive control as it is another potent and selective MRCK inhibitor from the same chemical series as this compound.[1][2] It should produce a similar biological effect.
-
Pathway Activation Control: To ensure the cellular pathway is active and responsive, you can use a known activator of the upstream signaling molecule, Cdc42. This validates that the pathway can be stimulated before testing the inhibitory effect of this compound.
-
Assay Performance Control: In an in vitro kinase assay, using a known active MRCK enzyme and its substrate in the absence of any inhibitor serves as a positive control for the assay's functionality.[4]
Negative Controls
Q5: What are the best negative controls for this compound assays?
-
Vehicle Control: This is the most common and essential negative control. The vehicle (e.g., DMSO) used to dissolve this compound is added to cells or the assay at the same final concentration as in the experimental samples. This establishes the baseline of MRCK activity.
-
Inactive Enantiomer/Analog: If available, an inactive enantiomer or a structurally similar but biologically inactive analog of this compound is an ideal negative control to demonstrate the specificity of the observed effects.
-
Genetic Negative Control: Using a cell line with MRCKα/β knocked out or knocked down (e.g., via CRISPR or shRNA) can serve as a powerful negative control. This compound should have no effect on the relevant downstream signaling in these cells, confirming its on-target specificity.[5]
Data Presentation
For accurate interpretation, it is crucial to understand the selectivity of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) | Selectivity vs. MRCKβ |
| MRCKβ | 1.5 | - |
| MRCKα | 11 | 7.3x |
| ROCK1 | >10,000 | >6667x |
| ROCK2 | >10,000 | >6667x |
| DMPK | 63 | 42x |
| (Data compiled from Unbekandt M, et al. Cancer Res. 2018)[2][6] |
Table 2: Recommended Controls for Common this compound Assays
| Assay Type | Positive Control | Negative Control | Assay Control |
| In Vitro Kinase Assay | BDP8900 | Vehicle (DMSO) | No-enzyme well (for background) |
| Western Blot (p-MLC2) | BDP8900 or Cdc42 activator | Vehicle (DMSO) | Loading Control (e.g., GAPDH, β-actin) |
| Cell Motility/Invasion Assay | BDP8900 | Vehicle (DMSO); MRCK knockout cells | Untreated cells (baseline motility) |
| Cell Viability Assay | Staurosporine (general apoptosis inducer) | Vehicle (DMSO) | No-cell well (for background) |
Experimental Protocols & Visualizations
MRCK Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
minimizing toxicity of (R)-BDP9066 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective MRCK inhibitor, (R)-BDP9066, in long-term cell culture experiments. Our goal is to help you minimize toxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinases (MRCKα and MRCKβ).[1] These kinases are downstream effectors of the Rho GTPase Cdc42 and play a crucial role in regulating the actin-myosin cytoskeleton.[2][3] By inhibiting MRCK, this compound disrupts the organization and dynamics of the actin cytoskeleton, which in turn affects cell morphology, motility, and invasion.[4]
Q2: What is the reported in vitro activity of this compound?
A2: The half-maximal effective concentration (EC50) of this compound varies depending on the cancer cell line. For example, in a screen of 757 cancer cell lines, hematopoietic cancer cell lines were among the most sensitive.[5] The EC50 values for anti-proliferative effects after 72 hours of treatment have been reported for various cancer types.
Q3: Is this compound expected to be toxic in long-term cell culture?
A3: While this compound is reported to be relatively non-toxic at effective concentrations in short-term assays, long-term exposure may lead to cytotoxicity.[1] This can be due to the prolonged disruption of the actin cytoskeleton, which is essential for various cellular processes, including cell division, intracellular transport, and signal transduction. Chronic inhibition of MRCK could lead to cumulative stress and eventually trigger apoptosis or cellular senescence.
Q4: How can I monitor the long-term toxicity of this compound?
A4: Regular monitoring of cell viability and health is crucial. We recommend a combination of assays:
-
Cell Viability Assays (e.g., MTT, MTS): To quantify the number of viable cells at different time points.
-
Apoptosis Assays (e.g., Caspase-3 Activity): To detect the induction of programmed cell death.
-
Morphological Observation: Regularly inspect your cells under a microscope for any changes in morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
Troubleshooting Guides
Issue 1: Increased Cell Death or Detachment in Long-Term Cultures
| Possible Cause | Recommended Solution |
| High concentration of this compound: The optimal concentration for long-term studies may be lower than for short-term experiments. | Optimize Concentration: Perform a dose-response experiment over a longer time course (e.g., 7-14 days) to determine the highest non-toxic concentration. Start with a concentration range below the reported 72-hour EC50 value for your cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations and with prolonged exposure. | Minimize Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of solvent without the drug) in your experiments. |
| Cumulative Cytoskeletal Stress: Continuous disruption of the actin cytoskeleton can lead to cellular stress and death. | Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 2 days on, 1 day off) to allow cells to recover partially from the cytoskeletal disruption. This may help maintain viability while still achieving a significant level of MRCK inhibition. |
| Nutrient Depletion and Waste Accumulation: Long-term cultures require careful maintenance. | Optimize Culture Conditions: Change the medium more frequently (e.g., every 1-2 days) to replenish nutrients and remove metabolic waste. Ensure your cells are not over-confluent. |
Issue 2: Altered Cell Morphology and Reduced Proliferation
| Possible Cause | Recommended Solution |
| On-target effect of this compound: Inhibition of MRCK is expected to alter cell morphology and reduce proliferation due to its role in cytoskeleton dynamics. | Characterize the Phenotype: Document the morphological changes (e.g., cell spreading, formation of protrusions) and quantify the proliferation rate. This is the expected biological effect of the inhibitor. |
| Sub-optimal Serum Concentration: Serum components can interact with small molecules and influence their activity and toxicity. | Optimize Serum Concentration: Test a range of serum concentrations (e.g., 2.5%, 5%, 10%) in your long-term culture. Lower serum may increase the apparent potency and toxicity of the compound, while higher serum may have a protective effect. |
| Secondary effects on signaling pathways: Long-term cytoskeletal changes can impact other signaling pathways, such as the YAP/TAZ pathway, which regulates proliferation and apoptosis.[6][7] | Investigate Downstream Pathways: If feasible, analyze the activity of downstream effectors like YAP/TAZ to understand the secondary consequences of long-term MRCK inhibition. |
Quantitative Data Summary
The following table summarizes the reported EC50 values of this compound in various cancer cell line types after a 72-hour treatment. This data can serve as a starting point for designing your long-term experiments.
| Cancer Type | Mean EC50 (µM) |
| Hematopoietic and Lymphoid Tissue | ~1-3 |
| Lung (NSCLC) | ~3-5 |
| Breast | ~4-6 |
| Colon | ~5-7 |
| Skin (Melanoma) | ~6-8 |
Note: These are approximate mean values derived from published data.[5][8][9] The actual EC50 for your specific cell line may vary.
Experimental Protocols
Long-Term Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability over an extended period.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Long-Term Incubation: Incubate the plate for the desired duration (e.g., 3, 7, 10, and 14 days).
-
Media Change: Every 2-3 days, carefully aspirate the old medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate for reading
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the intended long-term duration. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: At the end of the treatment period, harvest the cells and lyse them using the provided cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Visualizations
Signaling Pathways
Caption: this compound inhibits the Cdc42-MRCK signaling pathway.
Caption: Experimental workflow for long-term toxicity assessment.
Caption: this compound may indirectly affect YAP/TAZ signaling.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YAP and TAZ limit cytoskeletal and focal adhesion maturation to enable persistent cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanobiology of YAP and TAZ in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
interpreting dose-response curves for (R)-BDP9066
Technical Support Center: (R)-BDP9066
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for interpreting dose-response curves and troubleshooting experiments involving the MRCK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases, specifically MRCKα and MRCKβ.[1][2] These kinases are key regulators of the actin-myosin cytoskeleton.[1][3] By inhibiting MRCK, this compound blocks downstream events such as the phosphorylation of Myosin Light Chain 2 (MLC2), leading to changes in cell morphology, motility, and invasion.[1][2][3] It is substantially more selective for MRCK compared to other related kinases like ROCK1 and ROCK2.[1][4]
Q2: How should a dose-response curve for this compound be interpreted?
A dose-response curve for this compound will typically be an inhibitory (or antagonistic) curve , not an agonistic one. The curve plots the degree of inhibition of a biological response (e.g., kinase activity, substrate phosphorylation) against a range of this compound concentrations. Key parameters to determine are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the measured response by 50%. A lower IC50 value indicates higher potency.
-
Maximal Inhibition (Imax): The maximum percentage of inhibition achievable with the compound.
-
Hill Slope: Describes the steepness of the curve. A slope of -1 is common for simple competitive inhibition.
The curve should be sigmoidal when plotted on a semi-log scale (log concentration vs. response), descending from a minimal inhibition level (0%) to a maximal inhibition level.
Q3: What type of assays are suitable for generating a dose-response curve for this compound?
Suitable assays directly measure the inhibitory activity of the compound on its target pathway. These include:
-
In Vitro Kinase Assays: Directly measuring the inhibition of MRCKα or MRCKβ kinase activity using a purified enzyme and substrate.[4]
-
Cell-Based Phosphorylation Assays: Quantifying the phosphorylation of downstream MRCK substrates, such as MLC2 or the MRCKα autophosphorylation site S1003, in cells treated with this compound.[1][2] This is often done via Western blotting or multiplex immunoassays.[2][4]
-
Phenotypic Assays: Measuring cellular outcomes of MRCK inhibition, such as changes in cell viability, motility, or invasion.[3][5] These assays assess the functional consequences of target inhibition.
Data Presentation
In Vitro Potency and Selectivity of this compound
The following table summarizes key inhibitory values for this compound against its primary targets and related kinases, demonstrating its high selectivity.
| Target Kinase | Parameter | Value (nM) | Notes |
| MRCKα | Kᵢ | 0.0136 | High-affinity binding.[6] |
| MRCKβ | Kᵢ | 0.0233 | High-affinity binding.[6] |
| MRCKβ | IC₅₀ | 64 | Cellular potency in SCC12 squamous cell carcinoma cells.[6] |
| ROCK1 | IC₅₀ | >10,000 | Demonstrates >100-fold selectivity over ROCK kinases.[1] |
| ROCK2 | IC₅₀ | >10,000 | Demonstrates >100-fold selectivity over ROCK kinases.[1] |
Signaling Pathway and Workflow Diagrams
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
addressing variability in cell line sensitivity to (R)-BDP9066
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cell line sensitivity to (R)-BDP9066.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK).[1][2] Specifically, it targets MRCKα and MRCKβ.[1] These kinases are involved in regulating the actin-myosin cytoskeleton.[2] By inhibiting MRCK, this compound can induce changes in cancer cell morphology and reduce cell motility and invasion.[3]
Q2: Which cancer cell lines are generally most sensitive to this compound?
A2: Based on a large-scale screening of over 750 human cancer cell lines, hematological cancer cell lines have shown the greatest sensitivity to the anti-proliferative effects of this compound.[1][3]
Q3: Are there known pathways associated with sensitivity or resistance to this compound in specific cancer types?
A3: Yes. In triple-negative breast cancer (TNBC), sensitivity to this compound has been associated with the activation of the focal adhesion and YAP/TAZ pathway.[4] Conversely, the PI3 kinase pathway may contribute to resistance, and co-treatment with a PI3 kinase inhibitor has been shown to synergistically increase the effects of this compound in PIK3CA mutant TNBC cells.[4]
Q4: What are some general factors that can contribute to variability in cell line sensitivity assays?
A4: Many factors can affect the results of cell line sensitivity assays, potentially making the data unreliable.[5] Key factors include inconsistencies in cell growth during the assay, the effects of cell density on the drug response, and variations in proliferation rates between different cell lines.[5]
Troubleshooting Guides
Issue: High variability or unexpected resistance in my cell line's response to this compound.
This guide provides a step-by-step approach to troubleshoot unexpected results in your experiments.
Step 1: Verify Experimental Technique and Parameters
First, ensure the consistency and accuracy of your experimental protocol.
-
Cell Culture Maintenance: Are the cells healthy and in the logarithmic growth phase?[5] Inconsistent cell health can significantly impact results.
-
Seeding Density: Have you optimized the cell seeding density? Cell density can affect drug response.[5]
-
Drug Concentration Range: Are you using an appropriate concentration range for this compound? A preliminary dose-ranging study may be necessary to identify the responsive range for your specific cell line.[5]
-
Assay Endpoint: Is the duration of your assay appropriate? Time-dependent measurements can reveal changes in response over time.[5]
Step 2: Investigate Potential Cellular Mechanisms of Resistance
If your experimental technique is sound, the variability may be due to the intrinsic biological properties of your cell lines.
-
MRCK Expression and Activity:
-
Hypothesis: Resistant cells may have lower levels of MRCKα/β expression or activity.
-
Action: Perform Western blotting to compare the protein levels of MRCKα and MRCKβ in your sensitive and resistant cell lines. You can also assess MRCK activity by examining the phosphorylation of its downstream targets, such as Myosin Light Chain 2 (MLC2).[2]
-
-
Upstream Signaling Pathways:
-
Hypothesis: Alterations in pathways upstream of MRCK, such as the CDC42 signaling pathway, could confer resistance.[6] Increased activity of CDC42 could potentially overcome the inhibitory effect of this compound on MRCK.
-
Action: Evaluate the expression and activation status of key proteins in the CDC42 pathway (e.g., CDC42, its guanine nucleotide exchange factors [GEFs], and GTPase-activating proteins [GAPs]) in your cell lines.[6][7]
-
-
Bypass Signaling Pathways:
-
Hypothesis: Resistant cells may activate alternative "bypass" pathways to compensate for MRCK inhibition. The PI3K/AKT pathway has been implicated in resistance to this compound in some contexts.[4]
-
Action: Use Western blotting to check the activation status (i.e., phosphorylation) of key components of the PI3K/AKT pathway (e.g., AKT, S6 ribosomal protein) in your sensitive versus resistant cell lines.
-
Step 3: Data Interpretation and Further Characterization
Based on your findings, you can further characterize the resistance mechanisms.
-
Genetic Analysis: Consider sequencing key genes in the MRCK and PI3K/AKT pathways to identify potential mutations that could lead to resistance.
-
Functional Studies: Use techniques like siRNA or CRISPR to knock down specific proteins in the identified resistance pathways to see if this restores sensitivity to this compound.
Data Presentation
Table 1: Sensitivity of Cancer Cell Line Types to this compound
| Cancer Type Category | Sensitivity to this compound |
| Highly Sensitive | Acute Myeloid Leukemia (AML) |
| Chronic Myeloid Leukemia (CML) | |
| Hematopoietic Neoplasm (Other) | |
| Lymphoblastic Leukemia | |
| Lymphoid Neoplasm (Other) | |
| Resistant | Non-small cell lung cancer (NSCLC) |
| Squamous cell carcinoma (SCC) |
This data is a summary from a large-scale screen and indicates general trends. Individual cell line responses within a cancer type can still vary.[4]
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate IC50.[5]
-
Add the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control if available.[5]
-
Incubate the plate for 24-72 hours.[5]
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Aspirate the culture medium.
-
Add 150 µL of DMSO to each well and shake at a low speed for 10 minutes to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a plate reader.[5]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
2. Western Blotting for MRCK and Downstream Effectors
This protocol allows for the analysis of protein expression and phosphorylation status.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., MRCKα, MRCKβ, phospho-MLC2, total MLC2, phospho-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Simplified MRCK signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of (R)-BDP9066 and other MRCK inhibitors
A Comparative Guide to the Efficacy of (R)-BDP9066 and Other MRCK Inhibitors
This guide provides a detailed comparison of the efficacy of this compound with other known Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to MRCK and Its Inhibition
Myotonic dystrophy-related Cdc42-binding kinases (MRCKs) are serine/threonine kinases that act downstream of the GTPase Cdc42.[1][2] They play a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for cellular processes such as motility, adhesion, and morphology.[3][4] The MRCK family includes three subtypes: MRCKα, MRCKβ, and MRCKγ.[3] Dysregulation of MRCK signaling has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][5]
The development of potent and selective MRCK inhibitors has been a significant advancement in studying MRCK function and evaluating its therapeutic potential.[2][6] this compound (commonly referred to as BDP9066 in the literature) and its related compound BDP8900 are novel azaindole inhibitors that have demonstrated high potency and selectivity for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[6][7]
Quantitative Comparison of MRCK Inhibitors
The following tables summarize the in vitro efficacy and selectivity of this compound and other MRCK inhibitors.
Table 1: In Vitro Kinase Inhibition by this compound and BDP8900
| Inhibitor | Target Kinase | IC50 (nM) at 1 µM ATP | Calculated Ki (nM) | Fold Selectivity (MRCKα/β vs ROCK1/2) |
| This compound | MRCKα | 0.24 | 0.0136 | 318 - 2371 |
| MRCKβ | 0.35 | 0.0233 | ||
| ROCK1 | >1000 | 44.1 | ||
| ROCK2 | >1000 | 32.2 | ||
| BDP8900 | MRCKα | 0.43 | 0.0244 | >562 |
| MRCKβ | 0.63 | 0.042 | ||
| ROCK1 | >1000 | 23.6 | ||
| ROCK2 | >1000 | 13.7 |
Data compiled from Unbekandt et al., 2018.[6]
Table 2: In Vitro Kinase Inhibition by Other MRCK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| BDP5290 | MRCKβ | 17 | Potent MRCK inhibitor with selectivity over ROCK kinases.[8][9] |
| ROCK1 | 230 | ||
| ROCK2 | 123 | ||
| Y-27632 | MRCKβ | - | Primarily a ROCK inhibitor, but also shows activity against MRCK.[8][10] |
| ROCK1/2 | - | ||
| Fasudil | MRCKα/β | Low µM | Also a ROCK inhibitor; MRCK inhibition is ATP concentration-dependent.[10][11] |
| ROCK1/2 | - | ||
| Chelerythrine Chloride | MRCKα | 1770 | Non-ATP competitive inhibitor with broad specificity.[2][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MRCK signaling pathway and a general workflow for evaluating MRCK inhibitor efficacy.
Caption: The MRCK signaling pathway, activated by Cdc42, regulates actin-myosin contractility.
Caption: A general workflow for the preclinical evaluation of MRCK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of inhibitors.
In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The binding of a trivalent metal-containing nanoparticle to the phosphorylated peptide results in a change in fluorescence polarization.
-
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase (e.g., from Life Technologies).
-
FAM-labeled peptide substrate.
-
IMAP binding buffer and beads (Molecular Devices Inc.).
-
ATP.
-
Test inhibitors (e.g., this compound) at various concentrations.
-
-
Procedure:
-
The kinase (8-12 nM) is incubated with the test inhibitor for a specified period.
-
The kinase reaction is initiated by adding the FAM-labeled substrate (100 nM) and ATP (at or near the Km for each kinase, typically 1 µM).
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The IMAP binding solution is added to stop the reaction and allow for the binding of the phosphorylated substrate.
-
After incubation, the fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
-
Cellular Substrate Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a known MRCK substrate, such as Myosin Light Chain 2 (MLC2), in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated MLC2 (pMLC2) in cell lysates after treatment with an MRCK inhibitor.
-
Materials:
-
Cell line of interest (e.g., SCC12 squamous cell carcinoma cells).
-
MRCK inhibitor.
-
Lysis buffer (e.g., 1% (w/v) SDS, 50 mM Tris-HCl, pH 7.4).
-
Primary antibodies against pMLC2 and total MLC2 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are plated and allowed to adhere overnight.
-
The cells are then treated with a dose range of the MRCK inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).[6]
-
Cells are washed with PBS and then lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight.
-
After washing, the membrane is incubated with the secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the extent of pMLC2 inhibition.[6][12]
-
Cell Motility and Invasion Assays (Transwell Assay)
These assays measure the effect of MRCK inhibitors on the ability of cancer cells to migrate and invade through a basement membrane matrix.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The number of cells that migrate or invade to the lower chamber in response to a chemoattractant is quantified.
-
Materials:
-
Transwell inserts.
-
Matrigel (for invasion assays).
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells).
-
MRCK inhibitor.
-
Chemoattractant (e.g., serum-containing medium).
-
Staining solution (e.g., crystal violet).
-
-
Procedure:
-
The Transwell inserts are prepared (coated with Matrigel for invasion assays).
-
Cells are pre-treated with the MRCK inhibitor or vehicle control.
-
The treated cells are seeded into the upper chamber in serum-free medium.
-
The lower chamber is filled with medium containing a chemoattractant.
-
The plate is incubated for a period that allows for migration or invasion (e.g., 24-48 hours).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells on the lower surface of the membrane are fixed and stained.
-
The number of stained cells is counted under a microscope or by dissolving the stain and measuring absorbance.[8][9]
-
Conclusion
This compound has emerged as a highly potent and selective MRCK inhibitor, demonstrating significant advantages over earlier and less selective compounds. Its high affinity for MRCKα and MRCKβ, coupled with its marked selectivity against the closely related ROCK kinases, makes it an invaluable tool for dissecting the specific roles of MRCK in cellular processes and disease.[6][7] The experimental data consistently show that this compound effectively inhibits MRCK activity both in vitro and in cellular models, leading to downstream effects on the actin-myosin cytoskeleton and consequently impacting cell morphology, motility, and invasion.[6][7] This makes this compound a promising candidate for further preclinical and potentially clinical development as a therapeutic agent, particularly in the context of cancer.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to (R)-BDP9066 and BDP5290 in Cancer Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research, particularly in the study of cell motility and invasion, the selective inhibition of specific signaling pathways is crucial for developing targeted therapies. Among the key regulators of the actin-myosin cytoskeleton are the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK). This guide provides a detailed comparison of two notable MRCK inhibitors, BDP5290 and the more recent (R)-BDP9066, presenting key experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Introduction and Mechanism of Action
Both BDP5290 and this compound are small molecule inhibitors targeting MRCKα and MRCKβ.[1][2] These kinases act downstream of the GTPase Cdc42 and are critical for regulating cellular contractility, a process essential for cancer cell migration and invasion.[1][3][4] The closely related ROCK1 and ROCK2 kinases, which act downstream of RhoA, represent a parallel pathway regulating contractility.[5] The therapeutic and research utility of MRCK inhibitors often lies in their selectivity over ROCK kinases, allowing for the specific interrogation of the Cdc42-MRCK signaling axis.
The primary mechanism of action for both inhibitors is the competitive inhibition of ATP binding to the MRCK kinase domain.[4] This prevents the autophosphorylation of MRCK and the subsequent phosphorylation of its downstream targets, most notably Myosin Light Chain 2 (MLC2).[1][2] Reduced MLC2 phosphorylation impairs myosin II motor activity, leading to decreased actin-myosin contractility, alterations in cell morphology, and a reduction in the invasive potential of cancer cells.[2][3][4]
Research has shown that this compound is a significantly more potent and selective inhibitor of MRCK compared to the earlier compound, BDP5290.[2][5] This enhanced profile makes this compound a more precise tool for studying MRCK function and a potentially more effective therapeutic agent.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. static1.squarespace.com [static1.squarespace.com]
Genetic Validation of MRCK as the Target of (R)-BDP9066: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-BDP9066, a potent and selective inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinase (MRCK), with alternative inhibitors. It includes supporting experimental data and detailed methodologies to facilitate the genetic validation of MRCK as the pharmacological target of this compound.
Executive Summary
This compound has emerged as a highly potent and selective small molecule inhibitor of MRCKα and MRCKβ.[1] Genetic validation, a critical step in drug discovery, corroborates that the phenotypic effects induced by this compound are indeed a consequence of MRCK inhibition. This is evidenced by the consistency of its effects with those observed upon genetic knockdown of MRCK. This guide presents the biochemical and cellular data supporting this compound's mechanism of action and provides protocols for key validation experiments.
Comparison of MRCK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound compared to other known MRCK inhibitors. This compound demonstrates exceptional potency with Ki values in the picomolar range for MRCKα and MRCKβ, and remarkable selectivity against the closely related ROCK kinases.
| Compound | Target(s) | IC50 / Ki | Selectivity | Reference(s) |
| This compound | MRCKα, MRCKβ | Ki: 0.0136 nM (MRCKα), 0.0233 nM (MRCKβ) | Highly selective over ROCK1 (Ki: 18.4 nM) and ROCK2 (Ki: 5.38 nM) | |
| BDP8900 | MRCKα, MRCKβ | IC50: 43 nM (MRCKβ) | >562-fold selective for MRCKβ over ROCK1/2 in cellular assays | |
| BDP5290 | MRCK, ROCK | IC50: 10 nM (MRCKα), 100 nM (MRCKβ), 5 nM (ROCK1), 50 nM (ROCK2) | Dual inhibitor | [2] |
| DJ4 | MRCK, ROCK | IC50: 10 nM (MRCKα), 100 nM (MRCKβ), 5 nM (ROCK1), 50 nM (ROCK2) | Dual ATP-competitive inhibitor | [3][4] |
| Chelerythrine | MRCK, PKC | IC50: 1.8 µM (MRCK), 0.66 µM (PKC) | Limited selectivity, non-ATP competitive with MRCK | [5][6] |
Genetic Validation of MRCK as the Target of this compound
The primary evidence for the on-target activity of this compound comes from the concordance of its cellular effects with those of genetic knockdown of MRCK. Studies have shown that treatment of squamous cell carcinoma (SCC) cells with BDP9066 leads to potent inhibition of Myosin Light Chain 2 (MLC2) phosphorylation, changes in cell morphology, and reduced cell motility and invasion.[4] These phenotypic changes are consistent with the previously reported effects of siRNA-mediated knockdown of MRCKα and MRCKβ in the same cell lines.[4] Furthermore, MRCKα knockdown by siRNA has been shown to decrease the viability of high-grade serous ovarian cancer (HGSOC) cell lines, a finding that aligns with the anti-proliferative effects of BDP9066 in various cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MRCK signaling pathway and a typical experimental workflow for validating MRCK as the target of this compound.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency and Selectivity of (R)-BDP9066 in MRCK Autophosphorylation Inhibition
This guide provides a comparative analysis of (R)-BDP9066, a potent and selective inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinase (MRCK). We will delve into its efficacy in inhibiting MRCK autophosphorylation, a crucial process for its kinase activity, and compare its performance with other known inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and experimental utility of targeting the MRCK signaling pathway.
Myotonic Dystrophy-related Cdc42-binding kinases (MRCKs) are key regulators of the actin-myosin cytoskeleton, playing a critical role in cell motility, adhesion, and morphology.[1] Acting downstream of the Cdc42 GTPase, MRCKα and MRCKβ phosphorylate various substrates, leading to increased actin-myosin contractility.[2][3] A key step in the activation of MRCK is autophosphorylation. Mass spectrometry has identified Serine 1003 (S1003) as an autophosphorylation site for MRCKα, and its phosphorylation status serves as a biomarker for kinase activity.[4][5] Similarly, Threonine 1108 has been identified as an autophosphorylation site for MRCKβ.[6]
This compound is a member of the azaindole class of compounds, identified as a potent and highly selective inhibitor of MRCK.[4][7] Its ability to selectively inhibit MRCK over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2) makes it a valuable tool for dissecting the specific roles of MRCK in various cellular processes and a promising candidate for therapeutic development, particularly in oncology.[3][7]
Comparative Inhibitor Performance
The efficacy of this compound is best understood when compared to other compounds known to inhibit MRCK. The following table summarizes the in vitro potency of various inhibitors against MRCK and ROCK kinases.
| Inhibitor | MRCKα IC₅₀ (nM) | MRCKβ IC₅₀ (nM) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Notes |
| This compound | 16 | 13 | >10,000 | 2,800 | Highly selective for MRCK over ROCK kinases.[4][8] |
| BDP8900 | 18 | 15 | >10,000 | 5,700 | A related azaindole compound, also highly selective for MRCK.[4][8] |
| Y-27632 | ~2,500 | ~2,500 | ~220 | ~220 | A well-known ROCK inhibitor with micromolar activity against MRCK.[9] |
| Fasudil | ~5,000 | ~5,000 | ~1,900 | ~1,900 | Another ROCK inhibitor with some cross-reactivity with MRCK.[9] |
| TPCA-1 | ~1,000 | ~1,000 | >10,000 | >10,000 | An IKK-2 inhibitor also showing activity against MRCK.[9] |
| Chelerythrine | 1,770 | Not Reported | Not Reported | Not Reported | A natural compound identified as a non-ATP competitive MRCK inhibitor.[3] |
IC₅₀ values are approximate and can vary based on assay conditions.
Confirmation of MRCK Autophosphorylation Inhibition
Experimental data robustly confirms that this compound inhibits MRCK autophosphorylation. Treatment of cells expressing FLAG-tagged MRCKα with this compound effectively blocks the phosphorylation of the S1003 autophosphorylation site.[7] This inhibition of autophosphorylation is directly correlated with a reduction in the kinase's ability to phosphorylate its substrates, such as Myosin Light Chain 2 (MLC2).[7][10]
In a murine model of squamous cell carcinoma, topical application of this compound led to a significant reduction in MRCKα S1003 autophosphorylation in the epidermis, demonstrating its efficacy in vivo.[4][7] These findings validate the use of phospho-S1003 as a pharmacodynamic biomarker for assessing the on-target activity of MRCK inhibitors in tissues.[5]
Signaling Pathway and Experimental Visualizations
To better illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: MRCK Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for an In Vitro MRCK Kinase Inhibition Assay.
Caption: Comparative Selectivity of this compound vs. a Classic ROCK Inhibitor.
Experimental Protocols
Below are summarized methodologies for key experiments used to confirm the inhibition of MRCK autophosphorylation and activity.
1. In Vitro Kinase Assay for IC₅₀ Determination
This protocol is used to measure the concentration of an inhibitor required to reduce kinase activity by 50%.
-
Reagents: Recombinant full-length or kinase domain of MRCKα or MRCKβ, kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.5 mM MgCl₂, 1 mM DTT), ATP, recombinant substrate (e.g., GST-MLC2), and the inhibitor (this compound) at various concentrations.[6]
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP (e.g., at a concentration of 1 µM).[4][5]
-
The reaction mixture is incubated at 30°C for 60 minutes.[6]
-
The reaction is terminated.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[11]
-
Western Blotting: Uses a phospho-specific antibody to detect the phosphorylated substrate.
-
Radiometric Assay: Uses [γ-³²P]ATP and measures the incorporation of ³²P into the substrate.
-
-
-
Data Analysis: The results are plotted as percentage of inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.[4]
2. Cellular Assay for MRCK Autophosphorylation
This protocol assesses the on-target effect of the inhibitor in a cellular context.
-
Cell Culture and Transfection:
-
Inhibitor Treatment and Lysis:
-
Immunoprecipitation and Western Blotting:
-
The cell lysate is incubated with anti-FLAG antibody-conjugated beads to immunoprecipitate the tagged MRCKα protein.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a phospho-specific antibody for the MRCKα S1003 autophosphorylation site and a total MRCKα or FLAG antibody as a loading control.
-
-
Analysis: The signal from the phospho-specific antibody is normalized to the total protein signal to determine the extent of autophosphorylation inhibition.[7]
Conclusion
This compound has been unequivocally confirmed as a potent and highly selective inhibitor of MRCK. Its ability to effectively block the crucial autophosphorylation of MRCKα at S1003, both in vitro and in vivo, underscores its robust on-target action.[4][7] Compared to less selective inhibitors like Y-27632, this compound provides a superior tool for isolating MRCK-specific functions from those of other related kinases, such as ROCK. The data and protocols presented here support the use of this compound in preclinical research to further explore the roles of MRCK in health and disease, particularly in the context of cancer cell invasion and proliferation.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDC42 effector protein MRCKβ autophosphorylates on Threonine 1108 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-BDP9066 and ROCK Inhibitors in Cellular Signaling and Drug Development
In the landscape of kinase inhibitors, both (R)-BDP9066 and ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors have emerged as significant tools for researchers in cell biology and drug discovery. While both classes of compounds ultimately impact the regulation of the actin-myosin cytoskeleton, they do so by targeting distinct kinases in the broader Rho GTPase signaling pathway. This guide provides a detailed comparative analysis of this compound and common ROCK inhibitors, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Differences and Primary Targets
This compound is a potent and highly selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β.[1][2] In contrast, ROCK inhibitors, as their name implies, target ROCK1 and ROCK2.[3][4] Both MRCK and ROCK are downstream effectors of small GTPases (Cdc42 and RhoA, respectively) and play crucial roles in orchestrating cellular processes such as cell contraction, migration, and proliferation.[1][4] The key distinction lies in their upstream activators and their specific roles in cellular signaling cascades.
Performance and Selectivity: A Quantitative Comparison
The efficacy and specificity of an inhibitor are paramount in research and therapeutic applications. The following tables summarize the inhibitory concentrations (IC50) of this compound against MRCK and ROCK kinases, alongside a selection of widely used ROCK inhibitors.
Table 1: Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity (fold) vs. ROCK1 | Selectivity (fold) vs. ROCK2 |
| MRCKα | 15 | >100 | >100 |
| MRCKβ | 4 | >100 | >100 |
| ROCK1 | >1000 | - | - |
| ROCK2 | >1000 | - | - |
Data synthesized from multiple sources indicating high selectivity.[1][2]
Table 2: Inhibitory Activity of Common ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| Y-27632 | 140 | 300 | First small molecule ROCK inhibitor.[3][5] |
| Fasudil | - | - | A clinically approved ROCK inhibitor in some regions.[6] |
| Ripasudil | 51 | 19 | Used for the treatment of glaucoma.[5][6] |
| Netarsudil | - | - | Approved for glaucoma and ocular hypertension.[3] |
| RKI-1447 | 14.5 | 6.2 | Potent inhibitor with anti-tumor activities.[5] |
| GSK429286A | 14 | 63 | Selective ROCK1/2 inhibitor.[5] |
Mechanism of Action: Dissecting the Signaling Pathways
Both this compound and ROCK inhibitors exert their effects by modulating the phosphorylation of downstream substrates, ultimately leading to changes in cytoskeletal dynamics.
ROCK Signaling Pathway: The RhoA/ROCK pathway is a central regulator of actomyosin contractility. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which then phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1). Phosphorylation of MLC promotes its interaction with actin, leading to stress fiber formation and cell contraction.[7] By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.[7]
This compound and the MRCK Signaling Pathway: Similar to the ROCK pathway, MRCK is activated by a small GTPase, in this case, Cdc42. Activated MRCK also phosphorylates MLC, contributing to the regulation of cytoskeletal tension and cell morphology.[1] this compound selectively blocks this activity, allowing for the specific investigation of Cdc42-mediated signaling pathways independent of RhoA/ROCK.
Experimental Protocols for Inhibitor Characterization
The evaluation of kinase inhibitors typically involves a combination of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., ROCK1, ROCK2, MRCKα, or MRCKβ), a suitable substrate (e.g., a peptide substrate like MYPT1), and ATP.
-
Inhibitor Addition: The inhibitor (this compound or a ROCK inhibitor) is added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using an antibody that specifically recognizes the phosphorylated form of the substrate.[8]
-
Luminescence-based assay: Using a system where kinase activity is coupled to a light-emitting reaction.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: Myosin Light Chain (MLC) Phosphorylation
This assay assesses the inhibitor's activity within a cellular context by measuring the phosphorylation of a key downstream substrate.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on MLC phosphorylation.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., HEK293, cancer cell lines) in multi-well plates.[1][9]
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of pMLC: The levels of phosphorylated MLC (pMLC) are measured and normalized to total MLC. Common methods include:
-
Data Analysis: The reduction in pMLC levels in treated cells is compared to untreated controls to determine the inhibitor's cellular efficacy.
Conclusion
This compound and ROCK inhibitors are valuable research tools that target different, yet related, nodes in the regulation of the actin-myosin cytoskeleton. This compound offers high selectivity for MRCK, enabling the specific dissection of Cdc42-mediated signaling pathways. In contrast, the extensive family of ROCK inhibitors provides a means to probe the well-established RhoA/ROCK pathway, with several compounds having progressed to clinical use, particularly in ophthalmology.[6][12] The choice between these inhibitors will depend on the specific research question, with their distinct target profiles allowing for a more nuanced understanding of the complex signaling networks that govern cell behavior. The experimental protocols outlined provide a framework for the robust characterization of these and other kinase inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cellular Specificity of (R)-BDP9066: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of (R)-BDP9066, a potent and selective inhibitor of Myotonic Dystrophy-related Cdc42-binding Kinases (MRCK), in a cellular context. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound and its Target
This compound is a small molecule inhibitor belonging to the azaindole class of compounds.[1] It has been identified as a potent and highly selective inhibitor of MRCKα and MRCKβ.[1][2][3] These kinases play a crucial role in regulating the actin-myosin cytoskeleton and are implicated in processes such as cell motility, invasion, and morphology.[1][2][4] Given the therapeutic potential of targeting MRCK in diseases like cancer, understanding the specificity of inhibitors like this compound is paramount to minimize off-target effects and ensure that observed biological responses are due to on-target activity.[1][5][6]
The primary alternatives for comparison are the Rho-associated coiled-coil kinases, ROCK1 and ROCK2, which act in concert with MRCK to regulate the cytoskeleton and share some homology.[2][4] Therefore, demonstrating selectivity against ROCK kinases is a critical benchmark for any MRCK inhibitor.
Quantitative Performance Data
The specificity of this compound has been evaluated through in vitro kinase inhibition assays and cellular-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of BDP9066 and BDP8900
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | MRCKα | - | 0.0136 |
| MRCKβ | 64 | 0.0233 | |
| ROCK1 | >10,000 | - | |
| ROCK2 | >10,000 | - | |
| BDP8900 | MRCKα | - | - |
| MRCKβ | - | - | |
| ROCK1 | >10,000 | - | |
| ROCK2 | >10,000 | - |
Data sourced from multiple independent in vitro experiments.[1][7][8] The Ki values for MRCKα/β for BDP9066 are from in-house determinations.[8]
Table 2: Cellular Selectivity of this compound
| Cell Line | Induced Kinase Domain | Downstream Marker | This compound Selectivity |
| MDA-MB-231 | MRCKβ | pMLC2 | >100-fold vs. ROCK1/2 |
| SCC12 | Endogenous MRCK | pMLC2 | Potent Inhibition |
This table summarizes the cellular activity of this compound in engineered and cancer cell lines.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Protocol:
-
Recombinant human MRCKα, MRCKβ, ROCK1, and ROCK2 kinases are used.
-
The kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
A serial dilution of this compound is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[1][7]
Cellular Kinase Activity Assay (Quantitative Western Blotting)
This assay measures the on-target effect of the inhibitor in a cellular context by quantifying the phosphorylation of a known downstream substrate.
Protocol:
-
Cells (e.g., MDA-MB-231 engineered to express specific kinase domains or SCC12 cells with endogenous MRCK) are cultured to the desired confluency.
-
The cells are treated with varying concentrations of this compound for a specified duration (e.g., 60 minutes).
-
Following treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the substrate (e.g., phospho-Myosin Light Chain 2) and a loading control (e.g., total MLC2 or GAPDH).
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).
-
The signal is detected, and the band intensities are quantified. The ratio of the phosphorylated protein to the total protein or loading control is calculated to determine the extent of inhibition.[1][7]
Visualizations
The following diagrams illustrate the signaling pathway of MRCK and the experimental workflow for evaluating inhibitor specificity.
Caption: MRCK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Inhibitor Specificity.
Conclusion
The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of MRCKα and MRCKβ. In vitro and cellular assays consistently show a significant selectivity margin against the closely related ROCK kinases.[1][2] Kinome-wide screening further supports its specificity, making it a valuable chemical probe for elucidating the biological functions of MRCK and a promising candidate for therapeutic development, particularly in oncology.[1][6] The rigorous evaluation of its specificity provides a high degree of confidence that the observed cellular effects are a direct consequence of MRCK inhibition.
References
- 1. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Synergistic Potential of (R)-BDP9066 in Combination Cancer Therapy: A Comparative Guide
(R)-BDP9066, a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK), has demonstrated significant anti-proliferative and anti-invasive effects in various cancer models. While its efficacy as a monotherapy is established, emerging preclinical evidence suggests that its true therapeutic potential may lie in synergistic combinations with other anticancer agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer therapies, supported by available experimental data and detailed methodologies.
Executive Summary
This compound targets MRCK, a key regulator of the actin-myosin cytoskeleton, which is crucial for cancer cell motility, invasion, and proliferation.[1][2] By inhibiting MRCK, this compound disrupts these processes, making it a promising candidate for combination therapies. The rationale for combining this compound with other anticancer agents is to attack cancer cells through multiple, complementary mechanisms, potentially leading to enhanced efficacy, reduced drug resistance, and lower toxicity. This guide explores the synergistic potential of this compound with radiotherapy, and discusses the prospective combinations with chemotherapy, PARP inhibitors, and immunotherapy based on its mechanism of action.
Synergistic Effect of this compound with Radiotherapy
The most definitive preclinical evidence for the synergistic efficacy of this compound in combination therapy comes from studies with radiotherapy in glioblastoma (GBM).
Experimental Data
A pivotal study demonstrated that the combination of BDP-9066 with radiotherapy significantly increased the survival of mice with orthotopic GBM xenografts compared to either treatment alone.[3] This synergistic effect is attributed to the ability of BDP-9066 to prevent the radiation-induced increase in cancer cell invasion.[3]
| Treatment Group | Median Survival (Days) | Increase in Lifespan vs. Control | Statistical Significance (vs. RT alone) |
| Vehicle Control | 30 | - | - |
| BDP-9066 alone | 32 | 6.7% | Not Significant |
| Radiotherapy (RT) alone | 35 | 16.7% | p < 0.05 |
| BDP-9066 + RT | 45 | 50% | p < 0.01 |
Table 1: In vivo efficacy of BDP-9066 in combination with radiotherapy in a glioblastoma mouse model. Data adapted from Qaisi et al., Cancer Research, 2018.
Experimental Protocol: Orthotopic Glioblastoma Xenograft Model
-
Cell Culture: Human glioblastoma cells (e.g., U87MG) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Intracranial Injection: 5x10^5 U87MG cells are stereotactically injected into the striatum of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging.
-
Treatment Regimen:
-
Once tumors are established (e.g., day 7 post-injection), mice are randomized into four groups: Vehicle control, BDP-9066 alone, Radiotherapy alone, and BDP-9066 + Radiotherapy.
-
BDP-9066 is administered systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Radiotherapy is delivered as focused irradiation to the tumor-bearing hemisphere of the brain (e.g., 2 Gy fractions for 5 consecutive days).
-
-
Endpoint: Survival is the primary endpoint. Mice are monitored daily and euthanized when they exhibit neurological signs or significant weight loss.
Signaling Pathway and Workflow
The synergistic interaction is based on the dual targeting of tumor growth and invasion.
Potential Synergies with Other Anticancer Agents
While direct experimental data for this compound in combination with chemotherapy, PARP inhibitors, and immunotherapy is not yet widely available, the known mechanism of MRCK inhibition allows for strong scientific rationale for these combinations.
Combination with Chemotherapy
Rationale: Many chemotherapeutic agents induce apoptosis in rapidly dividing cells. However, a subpopulation of cancer cells can often survive and lead to recurrence, frequently with a more invasive phenotype. This compound, by targeting cell motility and invasion, could prevent the dissemination of these surviving cells.
Potential Synergistic Interactions:
| Chemotherapeutic Agent | Mechanism of Action | Potential Synergy with this compound |
| Taxanes (e.g., Paclitaxel) | Microtubule stabilization, mitotic arrest | Complementary cytoskeletal disruption; inhibition of migration of cells that escape mitotic catastrophe. |
| Platinum-based drugs (e.g., Cisplatin) | DNA cross-linking, induction of apoptosis | Targeting both proliferation (Cisplatin) and invasion (BDP9066) to achieve a more complete tumor response. |
| Topoisomerase inhibitors (e.g., Doxorubicin) | Inhibition of DNA replication and transcription | Preventing the escape and metastasis of cells that develop resistance to DNA damage. |
Combination with PARP Inhibitors
Rationale: PARP inhibitors are effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The concept of "synthetic lethality" is central to their mechanism.[4] There is emerging evidence that targeting cytoskeletal dynamics can impact DNA damage response pathways.
Hypothesized Signaling Interaction:
Combination with Immunotherapy
Rationale: The tumor microenvironment (TME) plays a critical role in the response to immune checkpoint inhibitors (ICIs). By altering the physical properties of cancer cells and potentially the extracellular matrix, MRCK inhibition could enhance the infiltration and activity of immune cells within the tumor.
Potential Mechanisms of Synergy:
-
Increased T-cell Infiltration: By disrupting the dense actin cytoskeleton of tumor cells, this compound may create a more permissive environment for cytotoxic T-lymphocytes to penetrate the tumor mass.
-
Modulation of Immune Checkpoint Expression: Cytoskeletal dynamics have been linked to the expression of immune-modulatory proteins. MRCK inhibition could potentially alter the expression of PD-L1 on tumor cells.
-
Enhanced Antigen Presentation: Changes in cell morphology and membrane dynamics induced by this compound might improve the presentation of tumor antigens to the immune system.
General Experimental Protocols for Synergy Assessment
In Vitro Synergy Assessment
-
Cell Viability Assay:
-
Plate cancer cells in 96-well plates.
-
Treat with a matrix of concentrations of this compound and the other anticancer agent.
-
After 72 hours, assess cell viability using assays such as MTT or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Invasion Assay:
-
Use Boyden chambers with a Matrigel-coated membrane.
-
Plate cancer cells in the upper chamber with serum-free media containing the single agents or their combination.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After 24-48 hours, quantify the number of cells that have invaded through the Matrigel.
-
In Vivo Synergy Assessment
-
Xenograft or Syngeneic Models:
-
Inject human cancer cells into immunocompromised mice (xenograft) or murine cancer cells into immunocompetent mice (syngeneic, for immunotherapy studies).
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize animals into treatment groups (Vehicle, Agent A, Agent B, A+B).
-
Administer drugs at their optimal tolerated doses and schedules.
-
Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
-
Data Analysis:
-
Compare tumor growth inhibition between the combination group and the single-agent groups.
-
Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the interaction.
-
For immunotherapy combinations, analyze the tumor immune infiltrate by flow cytometry or immunohistochemistry.
-
Conclusion and Future Directions
The available preclinical data, particularly the study combining BDP-9066 with radiotherapy, provides a strong foundation for the continued investigation of this compound in combination therapies. The scientific rationale for combining this compound with chemotherapy, PARP inhibitors, and immunotherapy is compelling, targeting both the intrinsic properties of cancer cells and their interaction with the microenvironment.
Future research should focus on:
-
Generating robust preclinical data for this compound in combination with a wider range of anticancer agents across various cancer types.
-
Elucidating the precise molecular mechanisms underlying the observed and hypothesized synergistic interactions.
-
Identifying predictive biomarkers to select patients most likely to benefit from these combination therapies.
The development of this compound as a synergistic partner in combination cancer therapy holds the promise of addressing key challenges in oncology, including drug resistance and metastasis, ultimately aiming to improve patient outcomes.
References
- 1. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for Rapid, Quantitative Assessment of Multiple Drug Combinations Simultaneously in Solid Tumors In Vivo | PLOS One [journals.plos.org]
- 4. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-BDP9066's Anti-proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of the selective MRCK inhibitor, (R)-BDP9066, against other established anti-cancer agents. The data presented is compiled from peer-reviewed studies to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a potent and highly selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. It has demonstrated significant anti-proliferative effects across a wide range of human cancer cell lines, with the most pronounced activity observed in hematological malignancies. Its mechanism of action involves the inhibition of MRCK-mediated substrate phosphorylation, which plays a crucial role in regulating the actin-myosin cytoskeleton, thereby affecting cell morphology, motility, and invasion. This guide presents a comparative analysis of this compound's potency with standard-of-care chemotherapeutic agents in relevant cancer cell lines.
Comparative Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other anti-proliferative agents in various hematological cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cytarabine IC50 (µM) | Vincristine IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.076 | ~0.05 - 0.22 | ~0.09 | Not Reported |
| MV4-11 | Acute Myeloid Leukemia | 0.104 | Not Reported | ~0.26 | Not Reported |
| HL-60 | Acute Myeloid Leukemia | >10 | ~0.01 - 14.36 | ~0.09 | Not Reported |
| K-562 | Chronic Myeloid Leukemia | 0.043 | ~0.8 | ~2.18 - 9.0 | ~0.008 |
Note: IC50 values for comparative agents are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: The MRCK Signaling Pathway
This compound exerts its anti-proliferative effects by selectively inhibiting MRCKα and MRCKβ. These kinases are key effectors downstream of the small GTPase Cdc42. The MRCK signaling pathway is integral to the regulation of the actin-myosin cytoskeleton. Inhibition of this pathway disrupts processes essential for cancer cell proliferation, migration, and invasion.
Caption: MRCK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for assessing the anti-proliferative activity of this compound.
Cell Viability Assay (As per Unbekandt et al., 2018)
This protocol was utilized for the high-throughput screening of a large panel of cancer cell lines.
1. Cell Plating:
-
Cancer cell lines are seeded into 384-well plates at a density of 250-1000 cells per well in a volume of 50 µL of the appropriate culture medium.
2. Compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, cells are treated with a 7-point dose range of this compound (typically with a top concentration of 10 µM and half-log dilutions) or a vehicle control (DMSO).
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Viability Assessment:
-
Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a microplate reader.
5. Data Analysis:
-
The raw luminescence data is normalized to the vehicle-treated control wells (representing 100% viability).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining the anti-proliferative activity of this compound.
Conclusion
The available data strongly support the anti-proliferative activity of this compound, particularly in hematological cancer cell lines. Its high potency and selectivity for MRCK kinases make it a valuable tool for further investigation into the therapeutic potential of targeting the MRCK signaling pathway in cancer. This guide provides a foundational comparison to aid researchers in their independent assessment and future studies of this promising compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
